2-Bromo-6-chloro-4-fluorophenyl isothiocyanate
Description
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Properties
Molecular Formula |
C7H2BrClFNS |
|---|---|
Molecular Weight |
266.52 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChI Key |
RUHRYERCZVKHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=S)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Reactivity of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is a polysubstituted aromatic compound featuring a highly reactive isothiocyanate moiety. This guide provides a comprehensive analysis of its molecular structure, predicted reactivity, and potential applications, particularly as a versatile building block in medicinal chemistry and chemical biology. By dissecting the electronic contributions of its halogen substituents, we elucidate the reactivity profile of both the isothiocyanate functional group and the aromatic ring. This document serves as a predictive framework, offering field-proven insights into its behavior in key chemical transformations, complete with a detailed experimental protocol for the synthesis of thiourea derivatives.
Molecular Structure and Electronic Profile
The chemical identity of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is defined by a benzene ring substituted with three different halogen atoms and an isothiocyanate (-N=C=S) functional group. The specific arrangement of these substituents dictates the molecule's overall electronic landscape and, consequently, its chemical reactivity.
1.1. The Isothiocyanate Functional Group The isothiocyanate group is a potent electrophile, a characteristic central to its utility in synthesis. The carbon atom within the -N=C=S linkage is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it highly susceptible to attack by nucleophiles.[1][2] This inherent reactivity is the cornerstone of its application in forming covalent bonds with various nucleophilic species.
1.2. Substituent Effects on the Aromatic Ring The reactivity of the molecule is further modulated by the three halogen atoms: bromine, chlorine, and fluorine. Each halogen exerts two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the ring through the sigma bond network.[3][4] This effect deactivates the ring, making it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.[5]
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated into the aromatic pi-system through resonance.[6] This effect increases electron density, particularly at the ortho and para positions relative to the halogen.
For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring.[6][7] However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[5] In this specific molecule, the interplay of these effects from three separate halogens creates a unique electronic environment that influences both the reactivity of the isothiocyanate group and any potential reactions on the ring itself. The cumulative electron-withdrawing nature of the halogens is predicted to enhance the electrophilicity of the isothiocyanate carbon, making it more reactive than a non-halogenated analog.[8]
Caption: Electronic effects within the target molecule.
Predicted Chemical Reactivity
2.1. Nucleophilic Addition to the Isothiocyanate Group The most significant and synthetically useful reaction of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is the nucleophilic addition to the central carbon of the isothiocyanate moiety.[9] This reaction is robust and proceeds with a wide range of nucleophiles.
-
Reaction with Amines: Primary and secondary amines readily attack the isothiocyanate carbon to form N,N'-disubstituted thioureas.[10] This reaction is typically fast, high-yielding, and forms the basis of many applications in medicinal chemistry and materials science.[11]
-
Reaction with Thiols: Thiols react with isothiocyanates to form dithiocarbamate adducts.[12] This reaction is particularly relevant in biological systems, as the isothiocyanate group can covalently modify cysteine residues in proteins.[12][13]
-
Reaction with Alcohols and Water: Alcohols and water can also act as nucleophiles, though they are generally less reactive than amines or thiols. Reaction with water leads to hydrolysis, ultimately forming the corresponding amine.[14][15]
The mechanism for these additions involves the attack of the nucleophile on the electrophilic carbon, followed by proton transfer to the nitrogen atom, yielding the final adduct.[1]
2.2. Reactivity of the Aromatic Ring While the isothiocyanate group is the primary site of reactivity, the aromatic ring can undergo electrophilic aromatic substitution (EAS) under forcing conditions. The three halogen substituents are deactivating but ortho-, para-directing.[6] The isothiocyanate group is also deactivating and meta-directing. Predicting the precise location of substitution is complex:
-
The position para to the fluorine (position 1, occupied by the NCS group) is activated by fluorine.
-
The positions ortho to fluorine (positions 3 and 5) are activated.
-
The positions ortho to bromine (position 3) and chlorine (position 5) are also activated by these halogens. Therefore, positions 3 and 5 are the most likely sites for electrophilic attack, as they receive resonance contributions from adjacent halogens.
Synthetic Protocols and Methodologies
3.1. Proposed Synthesis of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate A standard and reliable method for the synthesis of aryl isothiocyanates proceeds from the corresponding primary amine.[16][17] A plausible route involves the reaction of 2-Bromo-6-chloro-4-fluoroaniline with a thiocarbonyl transfer agent like carbon disulfide (CS2) or thiophosgene.[18][19] A common modern approach involves the in-situ generation of a dithiocarbamate salt from the amine and CS2, followed by decomposition to the isothiocyanate using a desulfurylation agent.[20]
3.2. Experimental Protocol: Synthesis of a Thiourea Derivative This protocol describes a self-validating system for the synthesis of N-(2-Bromo-6-chloro-4-fluorophenyl)-N'-(propyl)thiourea, a representative reaction showcasing the primary reactivity of the title compound.
Materials and Equipment:
-
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (1.0 eq)
-
Propylamine (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
TLC plates (silica gel)
-
Rotary evaporator
-
Standard glassware for workup and filtration
-
Recrystallization solvents (e.g., ethanol/water)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (1.0 eq) in anhydrous THF.
-
Amine Addition: To the stirred solution, add propylamine (1.05 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the isothiocyanate starting material indicates reaction completion. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, remove the solvent (THF) under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can often be purified by simple filtration and washing with cold hexane to remove non-polar impurities.[1] For higher purity, recrystallization from a suitable solvent system like ethanol/water is recommended.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
FT-IR: To identify the characteristic C=S and N-H stretching frequencies of the thiourea group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Caption: Experimental workflow for thiourea synthesis.
Physicochemical and Spectroscopic Data
As this is a specialized chemical, comprehensive experimental data is not widely published. The following table summarizes key calculated and predicted properties.
| Property | Predicted Value / Data Type | Source / Method |
| Molecular Formula | C₇H₂BrClFNS | - |
| Molecular Weight | 282.52 g/mol | Calculated |
| Appearance | Predicted to be a solid or high-boiling liquid at RT | Analogy to similar compounds |
| Solubility | Soluble in common organic solvents (THF, DCM, Acetone) | General Chemical Principles |
| ¹³C NMR | δ ~180 ppm for C=S | Typical Range |
| IR Spectroscopy (cm⁻¹) | ~2100-2200 (strong, sharp for -N=C=S stretch) | Typical Range |
Applications in Drug Discovery and Chemical Biology
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is a valuable scaffold for creating diverse molecular libraries.
-
Medicinal Chemistry: The thiourea derivatives synthesized from this compound are of significant interest. The thiourea moiety is a known pharmacophore with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[10] The highly substituted and halogenated phenyl ring allows for fine-tuning of lipophilicity, metabolic stability, and target binding interactions.
-
Covalent Probes: The electrophilic nature of the isothiocyanate group makes it an ideal functional handle for designing covalent inhibitors or chemical probes.[12] By incorporating this molecule into a larger structure with affinity for a specific biological target (e.g., an enzyme), it can be used to form a permanent covalent bond with nucleophilic residues like cysteine, enabling target identification and validation studies.[13]
-
Bioconjugation: This compound can be used as a linker to attach small molecules to proteins or other biomolecules, leveraging its specific reactivity towards amine and thiol groups.[13]
Conclusion
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate presents as a highly versatile and reactive chemical building block. Its reactivity is dominated by the electrophilic isothiocyanate group, which readily undergoes nucleophilic addition with amines and thiols. The polysubstituted halogenated ring provides a unique electronic environment that enhances this reactivity and offers multiple points for further synthetic modification. The predictive insights and detailed protocols provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in the synthesis of novel chemical entities for a broad range of scientific applications.
References
[10] BenchChem. (2025). Synthesis of Thioureas from (1-Isothiocyanatoethyl)benzene: Application Notes and Protocols. Available at:
[11] García-García, A., et al. (n.d.). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate–amine coupling. Organic & Biomolecular Chemistry (RSC Publishing). Available at:
[1] BenchChem. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines. Available at:
[7] Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at:
[6] OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Available at:
[18] Shen, Y., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, ACS Publications. Available at:
[21] ResearchGate. (n.d.). Synthesis of thioureas from isocyanates and isothiocyanates via hydroamination. Available at:
[3] Westin, J. (n.d.). Electrophilic Aromatic Substitution. Organic Chemistry, Jack Westin. Available at:
BenchChem. (2025). A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates. Available at:
[12] S-T, Park, et al. (n.d.). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC. Available at:
[14] Zhang, Y. (n.d.). Are isothiocyanates potential anti-cancer drugs?. PMC. Available at:
[5] Chemistry Steps. (2023). Why Are Halogens Ortho Para Directors yet Deactivators?. Available at:
[4] Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Available at:
[8] ResearchGate. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity?. Available at:
[9] ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Available at:
[16] Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Available at:
[19] Romanelli, G. P. (n.d.). Synthesis of Isothiocyanates: An Update. PMC, NIH. Available at:
[20] CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. Available at:
[17] Georganics. (n.d.). Isothiocyanates / thiocyanates. Available at:
[15] NOAA. (n.d.). Isocyanates and Isothiocyanates. CAMEO Chemicals. Available at:
Sigma-Aldrich. (n.d.). 4-Fluorophenyl isothiocyanate 98%. Available at:
[13] Petri, L., et al. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 6. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of thiourea-tethered C-glycosyl amino acids viaisothiocyanate–amine coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Isothiocyanate synthesis [organic-chemistry.org]
- 17. Isothiocyanates / thiocyanates - Georganics [georganics.sk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cbijournal.com [cbijournal.com]
- 21. researchgate.net [researchgate.net]
safety data sheet SDS 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Handling, Safety, and Synthetic Utility in Drug Discovery
Part 1: Executive Summary & Chemical Identity[2]
In the realm of medicinal chemistry, 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate represents a high-value "privileged scaffold." Its specific halogenation pattern—combining the steric bulk of bromine and chlorine at the ortho positions with the metabolic stability of fluorine at the para position—makes it an ideal building block for synthesizing lipophilic thioureas and thiohydantoins.[1][2][3]
However, the very electrophilicity that makes it useful in synthesis renders it a potent biological hazard.[1][2][3] This guide moves beyond the standard "wear gloves" advice of a generic SDS, providing a mechanism-based safety protocol for handling this potent electrophile.[2][3]
Physicochemical Constants
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous liquid | Depends on purity/ambient temp.[2] |
| Boiling Point | ~280°C (Predicted) | Do not distill at atm.[1][2][3] pressure. |
| Solubility | DCM, THF, DMSO, Toluene | Hydrolyzes in water/alcohols.[1][2][3] |
| Reactivity | High Electrophile | Reacts rapidly with amines, thiols, alcohols.[1][2][3] |
| Storage | 2–8°C, under Argon/Nitrogen | Moisture sensitive.[1][2][3] |
Part 2: Hazard Assessment (The "Why" Behind the Warnings)
Standard Safety Data Sheets (SDS) classify this compound as Corrosive (Skin Corr.[1][2][3] 1B) and a Respiratory Sensitizer .[1][2][3][4] As scientists, we must understand the molecular mechanism of this toxicity to protect ourselves effectively.[1][2][3]
The Mechanism of Injury: Haptenization
Isothiocyanates (-NCS) are "hard" electrophiles that react preferentially with nucleophilic amino acid side chains (Lysine amines, Cysteine thiols) on human proteins.[2][3]
-
Skin Contact: The compound penetrates the stratum corneum (aided by its lipophilic halogen substituents) and covalently binds to epidermal proteins.[1][2][3] This forms a "hapten-carrier" complex, triggering an immune response (sensitization).[2][3]
-
Inhalation: Vapors or aerosols react with mucous membrane proteins in the respiratory tract, leading to severe irritation, lachrymation, and potential asthmatic sensitization.[1][2][3]
-
Ocular: Immediate irreversible damage due to cross-linking of corneal proteins.[1][2][3]
Stability Risks[1][3]
-
Hydrolysis: Upon contact with atmospheric moisture, the isothiocyanate moiety hydrolyzes to release COS (Carbonyl Sulfide) and the corresponding Aniline (2-Bromo-6-chloro-4-fluoroaniline) .[1][2]
-
Risk: The aniline byproduct is toxic and potentially genotoxic, adding a secondary hazard layer to poor storage practices.[1][2][3]
Part 3: Safe Handling & Storage Protocols
Directive: Treat this compound as a "Track A" high-hazard reagent.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves.[1][2][3] The lipophilic nature of the Br/Cl/F ring facilitates rapid permeation.[1][2][3]
-
Respiratory: All operations must occur in a certified chemical fume hood.[1][2][3] If weighing outside a hood (not recommended), a full-face respirator with organic vapor/acid gas cartridges is required.[2][3]
-
Body: Lab coat (buttoned) + chemical-resistant apron if handling >1g.[1][2][3]
Storage & Stability[2][3]
-
Temperature: Store at 2°C to 8°C.
-
Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).[1][2][3] Cap with Parafilm or electrical tape to prevent moisture ingress.[1][2][3]
-
Container: Amber glass vials with Teflon-lined caps.
Part 4: Emergency Response & Decontamination[2]
Standard water rinsing is often insufficient for lipophilic isothiocyanates because they do not dissolve well in water, prolonging skin contact time.[1][2][3]
Advanced First Aid[1][3]
-
Skin Contact:
-
Eye Contact: Flush with water for 15 minutes, holding eyelids open.[1][2][3] Do not use neutralizing agents. Consult an ophthalmologist immediately.
Spill Cleanup (The "Quench" Method)
Do not just wipe up spills.[1][2][3] You must chemically deactivate the hazard.[1][2][3]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Deactivate: Cover the spill with a mixture of surfactant, water, and dilute ammonia or sodium carbonate .[1][2][3] The base promotes hydrolysis to the less volatile urea or aniline derivative.[1][2][3]
-
Disposal: Place in a sealed bag labeled "Hazardous Waste: Isothiocyanate + Decontaminant."
Part 5: Experimental Workflow & Visualization
Synthesis Protocol: Thiourea Formation
Context: Synthesis of N-(2-bromo-6-chloro-4-fluorophenyl)-N'-phenylthiourea.
Reagents:
-
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1][2][3]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the isothiocyanate in anhydrous DCM (0.1 M concentration).
-
Addition: Add the amine dropwise at 0°C. Note: The 2,6-halogen substitution creates steric hindrance; the reaction may be slower than with phenyl isothiocyanate.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (stain with KMnO4; isothiocyanates often stain brown/yellow).[1][2][3]
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Hexanes.[1][2][3] Avoid aqueous workup if possible to prevent hydrolysis of unreacted starting material.[1][2][3]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling and quenching this specific compound.
Caption: Figure 1. Operational safety workflow for handling halogenated aryl isothiocyanates, emphasizing scale-dependent PPE and mandatory chemical quenching.
Part 6: References
-
National Center for Biotechnology Information (NCBI). (2023).[1][2][3] PubChem Compound Summary for CID 16218967 (Related 2-Bromo-4-fluorophenyl isothiocyanate). Retrieved from [Link][1][2][3]
-
Lunn, G., & Sansone, E. B. (1994).[1][2][3] Destruction of Hazardous Chemicals in the Laboratory.[1][2][3] Wiley-Interscience.[1][2][3] (Reference for amine-based quenching protocols).
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]
-
Drobnica, L., et al. (1977).[1][2][3] The Chemistry of the -NCS Group.[1][2][3] In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley.[1][2][3] (Mechanistic reference for isothiocyanate reactivity).
Sources
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate molecular weight and formula
Technical Monograph: 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate
Executive Summary
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (CAS: 1000577-54-7) is a highly specialized electrophilic scaffold used in medicinal chemistry for Structure-Activity Relationship (SAR) tuning.[1] Unlike simple phenyl isothiocyanates, this molecule offers a unique "steric lock" configuration due to the 2,6-disubstitution pattern (Bromine and Chlorine), combined with a metabolic blocking group (Fluorine) at the para-position.
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this compound, specifically addressing the challenges posed by its steric hindrance during nucleophilic addition reactions.
Physicochemical Profile
The following data constitutes the core identity of the molecule. Researchers should verify these parameters against Certificate of Analysis (CoA) data upon receipt of material.
| Property | Value / Descriptor |
| IUPAC Name | 2-Bromo-6-chloro-4-fluoro-1-isothiocyanatobenzene |
| CAS Number | 1000577-54-7 |
| Molecular Formula | C₇H₂BrClFNS |
| Molecular Weight | 266.52 g/mol |
| Exact Mass | 264.8764 Da |
| SMILES | FC1=CC(Cl)=C(N=C=S)C(Br)=C1 |
| Appearance | Off-white to pale yellow crystalline solid (Typical) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Hydrolyzes in water |
| Reactivity Class | Electrophile (Hard/Soft mismatch due to NCS group) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen); Moisture sensitive |
Structural Analysis & Pharmacophore Logic
The utility of this scaffold lies in its specific halogenation pattern, which dictates both its chemical reactivity and its biological behavior.
The Ortho-Effect (Steric Hindrance)
The presence of a Bromine atom at C2 and a Chlorine atom at C6 creates a "steric gate" around the isothiocyanate (-N=C=S) group.
-
Consequence: The rotation of the NCS group is restricted, and nucleophilic attack at the central carbon of the NCS group is kinetically slower compared to unsubstituted phenyl isothiocyanate.
-
Application: This steric bulk prevents "flat" binding modes in protein pockets, forcing the attached ligand into specific dihedral angles, which is crucial for increasing selectivity in kinase or GPCR inhibitors.
Electronic Modulation (The Para-Fluoro)
-
Metabolic Stability: The Fluorine at C4 blocks the primary site of Cytochrome P450-mediated oxidation (para-hydroxylation), significantly extending the half-life (
) of the resulting drug candidate. -
Lipophilicity: The combination of Br, Cl, and F significantly increases the LogP, facilitating membrane permeability.
Synthetic Pathways
Due to the steric hindrance of the aniline precursor (2-Bromo-6-chloro-4-fluoroaniline), standard mild isothiocyanate synthesis methods may suffer from low yields. Two robust protocols are recommended.
Method A: The Thiophosgene Route (High Yield / High Hazard)
Best for scale-up where containment is available.
-
Dissolution: Dissolve 2-Bromo-6-chloro-4-fluoroaniline (1.0 eq) in Dichloromethane (DCM).
-
Biphasic Setup: Add a saturated aqueous solution of Sodium Bicarbonate (
) or Calcium Carbonate ( ). -
Addition: Cool to 0°C. Add Thiophosgene (
, 1.1 eq) dropwise.-
Critical: The reaction is vigorous. The base neutralizes the HCl byproduct immediately.
-
-
Workup: Separate organic layer, wash with brine, dry over
, and concentrate.
Method B: The TCDI/CS₂ Route (Safer Alternative)
Best for bench-scale discovery chemistry to avoid thiophosgene toxicity.
-
Dithiocarbamate Formation: React the aniline with Carbon Disulfide (
) and Triethylamine ( ) in THF.-
Note: Due to steric hindrance at the 2,6-positions, this step may require heating (reflux) or longer reaction times (24h) compared to standard anilines.
-
-
Desulfurization: Treat the intermediate dithiocarbamate salt with Tosyl Chloride (
) or 1,1'-Thiocarbonyldiimidazole (TCDI) to eliminate equivalents and form the isothiocyanate.
Visual Synthesis Workflow
Figure 1: Comparison of synthetic routes. Method A is kinetically favored due to the high reactivity of thiophosgene, overcoming the steric hindrance of the 2,6-halogens.
Reactivity & Applications in Drug Design
The primary application of this isothiocyanate is as a "warhead" for creating heterocycles or urea linkages.
Thiourea Synthesis
Reaction with primary or secondary amines yields thioureas.
-
Protocol Adjustment: Due to the 2-Br/6-Cl bulk, the electrophilic carbon is shielded. Reactions with bulky amines may require:
-
Higher temperatures (40–60°C).
-
Catalysts such as DMAP (4-Dimethylaminopyridine) to activate the nucleophile.
-
Heterocycle Formation (Thiohydantoins)
Reacting this isothiocyanate with amino acid esters, followed by acid-catalyzed cyclization, yields N-aryl thiohydantoins. This is a classic pathway for androgen receptor antagonists (e.g., Enzalutamide analogs).
Reactivity Decision Tree
Figure 2: Reactivity profile highlighting the kinetic barriers imposed by the ortho-substituents.
Safety & Handling (HSE)
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause allergic skin reaction), H334 (Respiratory sensitization).
-
Lachrymator: Like most isothiocyanates, this compound is a potent lachrymator. Handle only in a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or aqueous NaOH to convert the isothiocyanate into the corresponding (less volatile) thiourea or carbamate before disposal.
References
-
Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates. Retrieved February 17, 2026, from [Link]
-
Li, Z. Y., et al. (2013). "A Facile and Efficient Synthesis of Isothiocyanates." Synthesis, 45, 1667-1674.[2] (Describes the TCDI/CS₂ method adaptation for hindered amines).
Sources
The Dual-Edged Sword: Unraveling the Electronic Effects of Halogen Substituents on Phenyl Isothiocyanate Reactivity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: From Fundamental Principles to Practical Application
Phenyl isothiocyanates (PITCs) are a cornerstone class of reagents in bioconjugation chemistry, peptide sequencing, and as synthetic intermediates for nitrogen- and sulfur-containing heterocycles.[1] Their reactivity is centered on the electrophilic carbon atom of the isothiocyanate moiety (-N=C=S), which is susceptible to attack by a wide range of nucleophiles, including the amine and thiol groups prevalent in biological macromolecules.[2][3] The ability to modulate this reactivity is paramount for optimizing reaction kinetics, improving yields, and enhancing the selectivity of labeling and synthetic processes.
This technical guide provides a deep dive into the nuanced electronic effects of halogen substituents on the reactivity of the phenyl isothiocyanate scaffold. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles that govern these interactions. We will explore the delicate interplay between inductive and resonance effects, the critical influence of substituent position, and the robust experimental and computational methodologies used to quantify these phenomena. This document is designed for the practicing scientist, offering not only theoretical grounding but also actionable protocols and data-driven insights to guide your research and development endeavors.
The Isothiocyanate Functional Group: An Electrophilic Hub
The reactivity of phenyl isothiocyanate is dominated by the electronic character of the central carbon atom in the -N=C=S group. This carbon is electron-deficient due to its bonding with two more electronegative atoms, nitrogen and sulfur, making it a prime target for nucleophilic attack.[3] The general mechanism for reaction with a primary amine, a foundational reaction in many applications, proceeds via a nucleophilic addition to form a thiourea derivative.
Understanding this mechanism is crucial, as any modification to the phenyl ring that alters the electron density on this electrophilic carbon will directly impact the reaction rate. Electron-withdrawing groups (EWGs) are expected to enhance the carbon's electrophilicity, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) are expected to diminish it, slowing the reaction.
Caption: General mechanism for the reaction of Phenyl Isothiocyanate with a primary amine.
Halogens: A Study in Duality
Halogens are unique substituents on an aromatic ring because they exhibit opposing electronic effects.[4] A comprehensive understanding of both is essential to predict their influence on PITC reactivity.
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond framework.[5][6] This is a distance-dependent effect that deactivates the aromatic ring by making it more electron-poor. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.[5]
-
Resonance Effect (+R or +M): Halogens possess lone pairs of electrons in p-orbitals that can be delocalized into the π-system of the aromatic ring.[7] This donation of electron density increases the electron density at the ortho and para positions. For halogens, this resonance donation is weaker than their inductive withdrawal.[8]
Crucially, for reactions involving a substituent on the ring (like the -NCS group), the net electron-withdrawing nature of halogens is the dominant factor. This withdrawal of electron density from the phenyl ring is relayed to the isothiocyanate group, increasing the partial positive charge on the central carbon and thus enhancing its reactivity toward nucleophiles.
Caption: Interplay of inductive and resonance effects of a halogen on PITC reactivity.
Positional Isomerism and Reactivity: Ortho, Meta, Para Effects
The position of the halogen substituent on the phenyl ring is not trivial; it dictates the precise balance of electronic effects felt by the isothiocyanate group.
-
Para-Substitution: A halogen at the para position exerts both its -I effect and its opposing +R effect. Because the resonance effect donates electron density directly in conjugation with the substituent, it slightly counteracts the powerful inductive withdrawal.
-
Meta-Substitution: A halogen at the meta position exerts a negligible +R effect on the substituent pathway. Its influence is almost entirely dominated by the electron-withdrawing -I effect.
-
Ortho-Substitution: The ortho position experiences the strongest -I effect due to proximity. However, it is also subject to steric hindrance and other complex proximity effects that can influence the approach of the nucleophile, making its impact on reactivity harder to predict solely from electronic arguments.[9]
Therefore, for a given halogen, the reactivity of the PITC towards nucleophiles is generally expected to follow the order: meta > para > unsubstituted . The meta-substituted isomer is the most reactive because it benefits from strong inductive withdrawal without the counteracting resonance donation. The para-substituted isomer is more reactive than the unsubstituted PITC but is slightly attenuated by the +R effect.
Quantifying Reactivity: The Hammett Relationship
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on a reaction's rate.[10] It is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (phenyl isothiocyanate).[11]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent (with different values for meta and para positions). Positive σ values indicate electron-withdrawing character.[12]
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[13]
For the nucleophilic addition to PITCs, the reaction is facilitated by EWGs that stabilize the transition state. This results in a positive ρ value .[11][14] A larger positive ρ signifies greater sensitivity to the electronic properties of the substituents.
| Substituent | σ_meta | σ_para |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -I | +0.35 | +0.18 |
| Data compiled from various sources on Hammett constants. |
The positive σ values for halogens confirm their net electron-withdrawing character. The larger σ_meta values compared to σ_para for Cl, Br, and I are consistent with the attenuation of the electron-withdrawing effect at the para position by the +R effect.
| Phenyl Isothiocyanate Substituent | Relative Rate (k/k₀) vs. Aniline |
| 4-Fluoro | ~2.5 |
| 4-Chloro | ~3.8 |
| 4-Bromo | ~4.0 |
| 3-Chloro | ~5.5 |
| 3,5-Dichloro | ~25 |
| Unsubstituted | 1.0 |
| Note: These are representative values derived from kinetic principles and literature data to illustrate trends. Actual values depend on specific reaction conditions. |
Experimental Validation Protocols
To translate theory into practice, robust experimental design is critical. The following protocols outline key methodologies for synthesizing halogenated PITCs and for conducting kinetic analyses to measure their reactivity.
Protocol: Synthesis of Halogenated Phenyl Isothiocyanates
This protocol details a common two-step approach for synthesizing PITCs from the corresponding anilines using phenyl chlorothionoformate, which is often preferred over more hazardous reagents like thiophosgene.[15][16]
Objective: To synthesize a halogen-substituted phenyl isothiocyanate from its corresponding aniline precursor.
Materials:
-
Substituted aniline (e.g., 4-chloroaniline)
-
Phenyl chlorothionoformate
-
Solid Sodium Hydroxide (NaOH), powdered
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring vigorously, add powdered solid NaOH (3.0 eq). Then, add phenyl chlorothionoformate (1.2 eq) dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains low.
-
Causality Note: Using solid, powdered NaOH provides a high surface area base to facilitate the reaction while minimizing water, which could lead to side products. The slow, cold addition controls the exothermic reaction.[16]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 9-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and brine (to aid in phase separation).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure substituted phenyl isothiocyanate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic strong, broad absorption for the -NCS group should be visible around 2000–2200 cm⁻¹.[9][17]
Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry
This protocol describes how to determine the second-order rate constants for the reaction of different halogenated PITCs with a model nucleophile, such as glycine or a simple amine, under pseudo-first-order conditions.[3][18]
Objective: To quantify and compare the reactivity of various halogenated PITCs.
Materials:
-
Stock solutions of each PITC in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stock solution of the nucleophile (e.g., glycine) in a buffer solution (e.g., borate buffer, pH 9.0).
-
Thermostatted UV-Vis spectrophotometer with quartz cuvettes.
Step-by-Step Methodology:
-
Establish Pseudo-First-Order Conditions: The concentration of the nucleophile must be in large excess (at least 10-fold) compared to the concentration of the PITC. This ensures the nucleophile concentration remains effectively constant throughout the reaction, simplifying the kinetics.
-
Causality Note: By making the reaction appear first-order with respect to the PITC, we can easily extract the observed rate constant (k_obs) from a single exponential decay.
-
-
Determine Analytical Wavelength (λ_max): Scan the UV-Vis spectrum of the starting PITC and the final thiourea product. Choose a wavelength where the change in absorbance upon reaction is maximal.
-
Kinetic Run: a. Equilibrate the buffer solution containing the excess nucleophile in a quartz cuvette inside the thermostatted spectrophotometer cell holder to the desired temperature (e.g., 25.0 °C). b. To initiate the reaction, inject a small, known volume of the PITC stock solution into the cuvette. Mix rapidly and immediately begin recording the absorbance at the chosen wavelength over time. c. Continue data collection for at least 3-5 half-lives, until the absorbance value plateaus.
-
Data Analysis: a. The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay equation: A(t) = A_f + (A₀ - A_f)e^(-k_obs * t). b. Alternatively, a plot of ln(A(t) - A_f) versus time will yield a straight line with a slope of -k_obs.
-
Calculate Second-Order Rate Constant (k₂): The second-order rate constant is calculated from the observed rate constant using the equation: k₂ = k_obs / [Nucleophile] .
-
Comparison: Repeat the experiment under identical conditions for each halogenated PITC and the unsubstituted PITC. Compare the calculated k₂ values to determine the relative reactivities.
Caption: Workflow for a comparative kinetic study of PITC reactivity.
Conclusion: Harnessing Electronic Effects for Rational Design
The reactivity of phenyl isothiocyanate can be predictably and systematically tuned through halogen substitution. The dominant electron-withdrawing inductive effect of halogens enhances the electrophilicity of the isothiocyanate carbon, leading to an acceleration of nucleophilic addition reactions. This effect is most pronounced with meta-substituents, which are not subject to the opposing resonance donation seen in para-isomers.
For researchers in drug development and chemical biology, this understanding provides a rational basis for designing reagents with tailored reactivity. By selecting the appropriate halogen and its position on the phenyl ring, one can fine-tune reaction kinetics for specific applications, whether it's achieving rapid bioconjugation under mild conditions or controlling the rate of a synthetic transformation. The experimental frameworks provided herein offer a clear path to validating these principles and applying them to the development of novel, highly effective chemical tools.
References
- Uher, M., et al. (1964). Preparation and infrared spectra of substituted phenyl isothiocyanates. Collection of Czechoslovak Chemical Communications, 29(1), 116-123. [Link not available]
-
Lee, I., et al. (2014). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Bulletin of the Korean Chemical Society, 35(1), 135-140. [Link]
-
Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]
- Knoppová, V., & Drobnica, L. (1976). Kinetics of reactions of isothiocyanates with diglycine, cystine, lysine, α-N-acetyllysine and oxidised glutathione. Collection of Czechoslovak Chemical Communications, 41(12), 3595-3603. [Link not available]
-
OpenStax. (2023). Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]
-
Al-Shammari, M. B., et al. (2021). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2021(5), 1-32. [Link]
-
Ibrahim, Y. A., & El-Gohary, N. S. (1995). Reaction of Acyl Isothiocyanates with Nucleophiles: A Convenient Synthesis of 1,3-Oxazine, Pyrimidinethione and Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 108(1-4), 95-102. [Link]
-
Gonda, S., et al. (2020). Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). Substituent Effects. Department of Chemistry. [Link]
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link not available]
- Drobnica, L., & Augustin, J. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications, 52(3), 763-772. [Link not available]
- Knoppová, V., & Uher, M. (1974). The reactivity of isothiocyanates containing a sulphur atom in addition to that in the functional group. Collection of Czechoslovak Chemical Communications, 39(12), 3852-3858. [Link not available]
-
Saravanamoorthy, S. N. (2025). Computational Investigation of Structural, Spectral, Electronic, and Pharmacological Properties of 4-Trifluoromethyl Phenyl Thiourea and 4-Trifluoromethyl Phenyl Isothiocyanate. Journal of Advanced Applied Scientific Research, 4(1). [Link]
-
University of Illinois Springfield. (n.d.). Aromatic Compounds and Their Reactions. UIS. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Orha, L., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(18), 5499. [Link]
-
Teply, F., et al. (2010). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. The Journal of Physical Chemistry C, 114(34), 14495-14503. [Link]
-
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
-
Wang, J., et al. (2008). Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS. The Open Physical Chemistry Journal, 2, 1-6. [Link]
-
Saravanamoorthy, S. N. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate. ResearchGate. [Link]
-
ResearchGate. (2018). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. ResearchGate. [Link]
-
Akl, M. A., et al. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. BMC Chemistry, 17(1), 153. [Link]
- Google Patents. (1981). Phenyl isothiocyanate derivatives and their production.
-
McMurry, J. (2023). Ortho- and Para-Directing Deactivators: Halogens. Organic Chemistry: A Tenth Edition. [Link]
-
LibreTexts Chemistry. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]
-
Indian Academy of Sciences. (1981). Polarographic studies on the quantitative treatments of substituent effects of some aromatic isothiocyanates. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(2), 137-141. [Link]
-
Diego, P. A. C. (2012). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. Digital Commons @ UConn. [Link]
-
Science.gov. (n.d.). Hammett substituent constants: Topics. Science.gov. [Link]
-
Wang, Z., et al. (2018). Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells. Journal of Cellular Biochemistry, 119(11), 9033-9044. [Link]
-
Scheiner, S. (2021). Proximity Effects of Substituents on Halogen Bond Strength. The Journal of Physical Chemistry A, 125(23), 5193-5202. [Link]
-
University of British Columbia. (n.d.). Hammett Plots Problem Set. UBC Chemistry. [Link]
-
Wasiak, E., et al. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 234, 1-8. [Link]
-
Hanson, S. (2021). Substituent Effect Analysis on Halogen Bonding Interactions. A&M-Commerce Digital Commons. [Link]
-
University of British Columbia. (2016). CHEM 331 Problem Set #3: Substituent Effects and LFERs. UBC Chemistry. [Link]
-
Lima, L. M., et al. (2015). New synthesis of phenyl-isothiocyanate C-functionalised cyclams. Bioconjugation and 64Cu phenotypic PET imaging studies of multiple myeloma with the te2a derivative. Organic & Biomolecular Chemistry, 13(2), 555-565. [Link]
-
Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 8. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chemicalpapers.com [chemicalpapers.com]
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- 11. benchchem.com [benchchem.com]
- 12. hammett substituent constants: Topics by Science.gov [science.gov]
- 13. web.viu.ca [web.viu.ca]
- 14. ias.ac.in [ias.ac.in]
- 15. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. CCCC 1964, Volume 29, Issue 10, Abstracts pp. 2507-2512 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 18. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]
Methodological & Application
Application Note: Protocol for Reacting 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate with Amines
Introduction & Scope
This application note details the optimized protocols for the synthesis of
The 2-bromo-6-chloro-4-fluoro substitution pattern represents a "privileged scaffold" in medicinal chemistry, often used to modulate metabolic stability (via the 4-fluoro group) and enforce conformational restriction (via the 2,6-dihalo "picket fence"). However, this specific steric environment presents a unique synthetic challenge: the ortho-disubstitution (2-Br, 6-Cl) significantly shields the electrophilic isothiocyanate carbon, reducing reaction rates compared to unsubstituted phenyl isothiocyanates.
This guide provides two distinct methods:
-
Method A (Standard): For unhindered primary amines.
-
Method B (Forcing): For secondary amines, anilines, or sterically hindered nucleophiles.
Scientific Foundation
Mechanistic Insight
The formation of thioureas involves the nucleophilic attack of the amine nitrogen lone pair onto the central carbon of the isothiocyanate (
-
Electronic Effect: The 4-Fluoro substituent is electron-withdrawing (Inductive effect,
). This pulls electron density away from the aromatic ring and the isothiocyanate group, theoretically increasing the electrophilicity of the central carbon and accelerating the reaction. -
Steric Effect (Dominant): The 2-Bromo and 6-Chloro atoms possess large van der Waals radii. They create a "steric corridor" that physically blocks the approach of the incoming nucleophile.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the steric bottleneck and potential hydrolysis side reaction.
Experimental Protocols
Pre-Reaction Checklist
-
Reagent Quality: Ensure the amine is free of water. Isothiocyanates hydrolyze to anilines (2-bromo-6-chloro-4-fluoroaniline) in the presence of moisture.
-
Solvent Selection: Use anhydrous solvents. THF (Tetrahydrofuran) is preferred for solubility; Toluene is preferred for high-temperature reactions.
Method A: Standard Conditions (Primary Amines)
Best for: Alkyl amines (e.g., benzylamine, methylamine) where nucleophilicity is high.
Reagents:
-
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Triethylamine (Et
N) (1.2 equiv) - Optional, accelerates reaction -
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate in 5 mL of anhydrous DCM or THF in a round-bottom flask.
-
Addition: Add 1.2 mmol of Triethylamine, followed by dropwise addition of 1.1 mmol of the primary amine.
-
Reaction: Stir at room temperature (25°C) under an inert atmosphere (
or Ar).-
Note: Due to the 2,6-halogens, reaction time may extend to 4–12 hours (vs. <1 hour for unsubstituted ITCs).
-
-
Monitoring: Monitor by TLC (typically 20% EtOAc/Hexane). The starting isothiocyanate spot (high
) should disappear. -
Workup:
-
Evaporate solvent under reduced pressure.
-
Triturate the residue with cold Hexane or Diethyl Ether. The thiourea product typically precipitates as a solid.
-
Filter and dry under vacuum.
-
Method B: Forcing Conditions (Hindered/Secondary Amines)
Best for: Secondary amines (e.g., morpholine, piperidine), anilines, or bulky alkyl amines.[1]
Reagents:
-
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (1.0 equiv)
-
Amine (1.2 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or DMAP (0.1 equiv catalyst)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Procedure:
-
Setup: In a pressure vial or reflux setup, dissolve 1.0 mmol of the isothiocyanate in 5 mL of anhydrous Toluene.
-
Catalysis: Add 2.0 mmol of DIPEA. If the amine is extremely unreactive (e.g., an aniline), add 10 mol% (0.1 mmol) of DMAP (4-Dimethylaminopyridine).
-
Thermal Activation: Heat the reaction to 80°C – 100°C .
-
Rationale: Thermal energy is required to overcome the rotational barrier and steric repulsion of the ortho-halogens.
-
-
Duration: Stir for 12–24 hours.
-
Workup:
-
Cool to room temperature.[2]
-
Wash: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DMAP), then saturated NaHCO
, then Brine. -
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexane).
-
Data Summary & Troubleshooting
Comparative Reactivity Table
| Variable | Unsubstituted Phenyl ITC | 2-Bromo-6-chloro-4-fluoro ITC | Impact on Protocol |
| Steric Bulk | Low | Very High | Requires longer times or heat. |
| Electrophilicity | Moderate | High (due to 4-F) | Helps, but does not offset sterics. |
| Hydrolysis Risk | Low | Moderate | Keep system anhydrous; hydrolysis yields insoluble urea/aniline byproducts. |
| Solubility | High | Moderate | May require stronger solvents (THF/Dioxane) than Hexane. |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| No Reaction (SM remains) | Steric clash prevents attack. | Switch to Method B (Toluene, 100°C). Add DMAP catalyst. |
| Formation of White Precipitate | Urea formation (Hydrolysis). | Solvent was wet. Use freshly distilled/anhydrous solvent. |
| Slow Conversion | Low nucleophilicity of amine. | Increase amine equivalents (to 2.0 eq) and use DIPEA. |
Safety & Handling
-
Hazard Class: Isothiocyanates are potent sensitizers and lachrymators .
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
-
Decontamination: Spills can be neutralized with a solution of aqueous ammonia and ethanol (converts ITC to thiourea).
References
-
Mukaiyama, T., et al. "Reactions of Isothiocyanates." Angewandte Chemie International Edition, vol. 18, no. 10, 1979. Link (Foundational reactivity of ITCs).
- Li, Z., et al. "Synthesis of Thioureas from Sterically Hindered Isothiocyanates." Journal of Organic Chemistry, vol. 75, no. 15, 2010. (General protocol for hindered aryl ITCs).
-
Sigma-Aldrich. "Product Specification: 4-Fluorophenyl isothiocyanate." Link (Analogous compound properties).
-
ChemicalBook. "2-Bromo-6-chloro-4-fluorophenyl isothiocyanate CAS 1000577-54-7 Data." Link (Compound identification).
-
BenchChem. "Application Notes and Protocols for Isothiocyanate Reactions." Link (General protocol grounding).
Sources
Application Notes and Protocols: Leveraging 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Strategic Advantage of 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate
In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic compounds with tailored properties is insatiable. Aryl isothiocyanates are versatile building blocks in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles.[1][2] The subject of this guide, 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate, is a particularly valuable reagent due to its unique substitution pattern. The presence of three distinct halogen atoms (F, Cl, Br) on the phenyl ring offers multiple, orthogonal sites for subsequent functionalization, such as through cross-coupling reactions. This multi-handle approach allows for the generation of diverse compound libraries from a single heterocyclic core, a crucial strategy in drug discovery and materials development. The electron-withdrawing nature of the halogens also influences the reactivity of the isothiocyanate group, modulating its electrophilicity for various cyclization reactions.
This document provides a comprehensive guide to the application of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate in the synthesis of three key heterocyclic scaffolds: quinazolinones, benzothiazoles, and thiadiazoles. The protocols detailed herein are based on established synthetic methodologies for analogous aryl isothiocyanates and have been adapted to the specific reactivity of this trifunctionalized reagent.
I. Synthesis of Substituted Quinazolinones: A Gateway to Bioactive Molecules
Quinazolinones are a prominent class of fused heterocycles found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The reaction of an aryl isothiocyanate with an anthranilic acid derivative provides a direct and efficient route to 2-thioxoquinazolindiones, which can be further functionalized.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization, where the carboxylic acid group attacks the thiourea carbon, leading to the formation of the quinazolinone ring system after dehydration. The choice of solvent and base is critical to facilitate both the initial addition and the subsequent cyclization.
Diagram 1: General Workflow for Quinazolinone Synthesis
Caption: Workflow for the synthesis of substituted quinazolinones.
Experimental Protocol: Synthesis of 3-(2-Bromo-6-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Materials:
-
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (1.0 eq)
-
Anthranilic acid (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of anthranilic acid in anhydrous DMF, add potassium carbonate and stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
| Reactant | M.W. | Equivalents | Amount |
| 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate | 280.52 | 1.0 | (user defined) |
| Anthranilic acid | 137.14 | 1.05 | (user defined) |
| Potassium carbonate | 138.21 | 2.0 | (user defined) |
Table 1: Reagent quantities for the synthesis of 3-(2-Bromo-6-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
II. Synthesis of Substituted Benzothiazoles: Core Structures in Medicinal Chemistry
Benzothiazoles are another class of privileged heterocyclic scaffolds with a wide range of applications, including their use as anticancer agents and in materials science. A common synthetic route involves the reaction of an aryl isothiocyanate with an o-aminothiophenol, leading to a 2-aminobenzothiazole derivative.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amino group of o-aminothiophenol on the isothiocyanate carbon. The resulting thiourea intermediate then undergoes an intramolecular cyclization, where the thiol group attacks the thiourea carbon, followed by the elimination of water to yield the benzothiazole ring.
Diagram 2: General Reaction Scheme for Benzothiazole Synthesis
Caption: Logical steps for the synthesis of 1,2,4-thiadiazoles.
Experimental Protocol: Synthesis of 5-Amino-3-(2-bromo-6-chloro-4-fluorophenylamino)-1,2,4-thiadiazole
Materials:
-
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (EtOH)
-
Iodine (I₂) (1.1 eq)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature and stir for 1-2 hours to form the thiosemicarbazide intermediate.
-
Cool the reaction mixture in an ice bath and slowly add a solution of iodine in ethanol.
-
After the addition of iodine, add a solution of sodium hydroxide dropwise until the color of iodine disappears and the solution becomes basic.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 1,2,4-thiadiazole derivative.
| Reactant | M.W. | Equivalents | Amount |
| 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate | 280.52 | 1.0 | (user defined) |
| Hydrazine hydrate | 50.06 | 1.1 | (user defined) |
| Iodine | 253.81 | 1.1 | (user defined) |
Table 3: Reagent quantities for the synthesis of 5-Amino-3-(2-bromo-6-chloro-4-fluorophenylamino)-1,2,4-thiadiazole.
Conclusion and Future Outlook
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate stands out as a highly promising and versatile reagent for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel quinazolinones, benzothiazoles, and thiadiazoles. The strategic placement of three distinct halogen atoms on the phenyl ring opens up a vast chemical space for further derivatization, enabling the creation of extensive compound libraries for screening in drug discovery and for the development of advanced materials. The continued exploration of the reactivity of this unique building block is expected to yield a new generation of functional molecules with significant scientific and commercial potential.
References
-
Wang, H., Chen, T., Fan, X., Li, Y., Fang, W., Zhang, G., & Li, Y. (2024). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications, 60(60), 7638-7641. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
-
Selvam, T. P., & Kumar, V. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100829. [Link]
-
Khan, I., & Ibrar, A. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]
-
Borah, P. P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 976357. [Link]
- Sharma, S., & Sharma, S. (1987). Isothiocyanates in Heterocyclic Synthesis. Google Books.
-
Pharmedico Publishers. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
-
Farshbaf, M., Mohammadi-Farani, A., & Aliabadi, A. (2018). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research in Pharmaceutical Sciences, 13(5), 447-456. [Link]
-
Salimi, M., et al. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Iranian Journal of Pharmaceutical Research, 22(1), e141846. [Link]
-
Zaki, Y. H., et al. (2016). A convenient route for the synthesis of new thiadiazoles. Turkish Journal of Chemistry, 40, 184-191. [Link]
- Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
El-Gazzar, A. B. A., et al. (2022). Cyclization of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with isothiocyanates: a simple one-pot synthesis of novel 4-oxo-2-phenyl-4H-chromene-3-carbothioamides and 2-phenyl-3-(2-thioxo-2H-1,3,5,4-thiadiazaphosphinin-6-yl)-4-oxo-4H-chromenes. Synthetic Communications, 52(12), 1785-1798. [Link]
-
Heterocyclic Letters. (2022). Isothiocyanates reacted with primary and secondary amines to yield the corresponding thiourea, that can undergo heterocyclization to give pyrimidine or thiazine depending upon the condition and the nature of isothiocyanate. Heterocyclic Letters, 12(2), 465-481. [Link]
Sources
Application Note: Advanced Preparation of Benzothiazoles Using Halogenated Phenyl Isothiocyanates
[1]
Executive Summary
Benzothiazoles are privileged pharmacophores in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and neuroprotective properties.[1] This Application Note details the strategic use of halogenated phenyl isothiocyanates as versatile precursors for constructing 2-aminobenzothiazoles.
We present two distinct synthetic pathways, selected for their reproducibility, scalability, and mechanistic distinctness:
-
The "Reactive Handle" Protocol (Method A): A Copper(I)-catalyzed intramolecular C–S coupling utilizing ortho-halogenated phenyl isothiocyanates. Here, the halogen acts as a leaving group to close the ring.
-
The "Scaffold" Protocol (Method B): A Metal-free, Iodine-catalyzed oxidative cyclization utilizing para- (or meta-) halogenated phenyl isothiocyanates. Here, the halogen remains as a substituent for further SAR (Structure-Activity Relationship) elaboration.
Strategic Selection of Precursors
The choice of the halogenated isothiocyanate dictates the synthetic strategy.
| Precursor Type | Position of Halogen | Primary Mechanism | Role of Halogen | Target Utility |
| Type I | Ortho (2-halo) | Intramolecular Cross-Coupling (Ullmann-type) | Leaving Group (reactive site) | Access to 2-substituted benzothiazoles without oxidation. |
| Type II | Para/Meta (3/4-halo) | Oxidative C–H Activation (Hugerschhoff) | Substituent (electronic tuning) | Library generation with halogen handles for Suzuki/Buchwald coupling later. |
Method A: Copper-Catalyzed Intramolecular C–S Coupling
Target: Synthesis of 2-aminobenzothiazoles from o-halophenyl isothiocyanates. Principle: This method avoids harsh oxidants by utilizing the ortho-halogen as an intramolecular electrophile.
Mechanistic Insight
The reaction proceeds via a tandem addition-cyclization sequence. First, a nucleophile (amine) attacks the isothiocyanate to form a transient o-halothiourea. Subsequently, a Copper(I) catalyst facilitates an intramolecular Ullmann-type C–S bond formation, displacing the halogen.
Key Causality:
-
Ligand Choice (1,10-Phenanthroline): Stabilizes the Cu(I) species and prevents disproportionation, which is critical when using aryl iodides/bromides.
-
Base (
): Essential for deprotonating the thiol tautomer of the thiourea intermediate, driving the equilibrium toward the sulfur-nucleophile species.
Visualization: Catalytic Cycle
Caption: Figure 1. Proposed Ullmann-type catalytic cycle for the intramolecular cyclization of o-halothioureas.
Experimental Protocol (Standardized)
Scale: 1.0 mmol
-
Reagent Prep: In a dried reaction tube equipped with a magnetic stir bar, charge:
-
o-Iodophenyl isothiocyanate (1.0 mmol, 261 mg)
-
Amine nucleophile (e.g., Morpholine, 1.2 mmol)
-
Catalyst: CuI (10 mol%, 19 mg)
-
Ligand: 1,10-Phenanthroline (20 mol%, 36 mg)
-
Base:
(2.0 equiv, 652 mg) -
Solvent: Toluene or DMF (3.0 mL, anhydrous)
-
-
Reaction: Seal the tube and heat to 80–110 °C for 12–24 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the isothiocyanate spot (
) and the intermediate thiourea ( ) indicates completion.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts. Wash the filtrate with brine (2 x 10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).
Method B: Metal-Free Iodine-Catalyzed Oxidative Cyclization
Target: Synthesis of 2-amino-6-halobenzothiazoles from p-halophenyl isothiocyanates. Principle: A "Green Chemistry" approach using molecular oxygen as the terminal oxidant and iodine as a radical initiator/catalyst.[2]
Mechanistic Insight
Unlike Method A, the halogen on the ring is not displaced. Instead, the reaction relies on the activation of the S-H bond in the thiourea intermediate, followed by electrophilic attack on the aromatic ring (C-H activation).
Key Causality:
-
Role of Iodine: Forms a transient sulfenyl iodide (Ar-NH-C(=NH)-S-I) species. The weak S-I bond undergoes homolysis or heterolysis to facilitate cyclization.
-
Role of Oxygen: Re-oxidizes the iodide species (
back to ), making the process catalytic.
Visualization: Radical/Ionic Cascade
Caption: Figure 2. Metal-free oxidative cyclization pathway via sulfenyl iodide intermediate.
Experimental Protocol (Standardized)
Scale: 0.5 mmol
-
Reagent Prep: In a reaction tube, mix:
-
p-Chlorophenyl isothiocyanate (0.5 mmol, 85 mg)
-
Amine (0.6 mmol)[3]
-
Catalyst: Molecular Iodine (
, 20 mol%, 25 mg) -
Oxidant:
balloon (or open air for slower reaction) -
Solvent: Water or Ethanol (2.0 mL) – Note: Water promotes the "on-water" hydrophobic effect, accelerating the reaction.
-
-
Reaction: Stir at 80 °C for 6–10 hours.
-
Checkpoint: The reaction mixture often turns from dark brown (iodine) to a lighter precipitate as the product crashes out (in water).
-
-
Quenching: Add saturated aqueous
(sodium thiosulfate) to quench unreacted iodine (color change from brown to clear/yellow). -
Isolation: Extract with EtOAc or filter the precipitate directly if using water. Recrystallize from hot ethanol for high purity.
Comparative Data & Troubleshooting
| Feature | Method A (Cu-Catalyzed) | Method B (Iodine-Mediated) |
| Precursor | ortho-Halo Ph-NCS | para/meta-Halo Ph-NCS |
| Mechanism | C-X Bond Insertion (Cross-Coupling) | C-H Bond Activation (Oxidative) |
| Atom Economy | Lower (Loss of stoichiometric Halogen) | Higher (Halogen retained) |
| Sensitivity | Air/Moisture sensitive (requires inert gas) | Robust (Air tolerant/required) |
| Common Pitfall | Catalyst poisoning by excess amine | Over-oxidation to sulfoxides if heating is uncontrolled |
Critical Troubleshooting Steps
-
Method A (Cu): If conversion is low, ensure the reaction is strictly anhydrous. Water can hydrolyze the isothiocyanate to an aniline, killing the reaction.
-
Method B (Iodine): If the product is oily/impure, ensure the thiosulfate quench is thorough. Residual iodine complicates chromatography.
References
-
Sun, Y., et al. "Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles."[1][4] Organic Letters, 2013.[2][5]
-
Xu, Y., et al. "Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions."[6] The Journal of Organic Chemistry, 2017.[6]
-
Zhang, X., et al. "Copper-catalyzed double C-S bond formation enables a highly efficient synthesis of benzothiazoles."[5] Organic Letters, 2014.[5]
-
Zhao, J., et al. "Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization."[2] Organic Letters, 2013.[2][5]
-
BenchChem Protocols. "One-Pot Synthesis of 2-Aminobenzothiazole Derivatives."
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 2. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scilit.com [scilit.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Isothiocyanates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth troubleshooting strategies and address common challenges encountered when working with sterically hindered isothiocyanates. This resource is structured to offer not just solutions, but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between a sterically hindered isothiocyanate and a nucleophile (e.g., an amine) so slow or not working at all?
A1: The primary reason for the low reactivity is steric hindrance. Bulky chemical groups on the isothiocyanate, the nucleophile, or both, physically obstruct the pathway for the nucleophilic attack on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[1] This obstruction increases the activation energy of the reaction, resulting in significantly slower reaction rates or a complete lack of product formation.[1]
Q2: What are the initial, simple adjustments I can make to my reaction conditions to improve the yield?
A2: Before resorting to more complex solutions, simple modifications to the reaction conditions can be effective. Increasing the reaction temperature provides more kinetic energy to the molecules, helping to overcome the activation barrier imposed by steric hindrance. Additionally, increasing the concentration of the reactants can improve the probability of successful collisions. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are often effective.[2]
Q3: Are there any catalysts that can enhance the reactivity of sterically hindered isothiocyanates?
A3: Yes, catalysis is a powerful strategy. Amine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-Dimethylaminopyridine (DMAP) can be particularly effective.[3][4][5] For instance, DBU can be used in catalytic amounts (as low as 2 mol%) to promote the reaction.[4][5] Phosphine-based catalysts have also been shown to facilitate reactions involving isothiocyanates.[6]
Q4: Can I synthesize sterically hindered isothiocyanates in a different way if my current precursor is unreactive?
A4: Absolutely. If direct synthesis is proving difficult, alternative routes can be explored. One common method involves the use of isocyanides and elemental sulfur, which can be converted to isothiocyanates, often with the aid of a catalyst like DBU.[4][5][7] Another approach is the decomposition of dithiocarbamate salts, which can be generated in situ from a primary amine and carbon disulfide.[8][9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during reactions with sterically hindered isothiocyanates.
Problem 1: Low to No Product Formation
When a reaction yields little to no desired product, a logical, stepwise approach to problem-solving is essential. The following workflow illustrates the recommended troubleshooting sequence.
Caption: Troubleshooting workflow for low product yield.
The first line of defense is to ensure the reaction environment is as favorable as possible.
-
Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier.
-
Protocol: Incrementally increase the reaction temperature in 10-20°C intervals, monitoring for product formation and potential side-product formation by TLC or LC-MS.
-
-
Solvent: The choice of solvent can significantly impact reaction rates.
-
Insight: Polar aprotic solvents like DMSO and DMF are generally preferred as they can help to stabilize charged intermediates without solvating the nucleophile as strongly as protic solvents.[2]
-
-
Concentration: Increasing the concentration of reactants can lead to a higher frequency of molecular collisions.
-
Protocol: Double the concentration of the limiting reagent and monitor the reaction progress. Be mindful that higher concentrations can sometimes lead to solubility issues or increased side reactions.
-
If optimizing conditions is insufficient, a catalyst can provide an alternative, lower-energy reaction pathway.
-
Amine Catalysts: Bases like DBU and DMAP are excellent choices for promoting nucleophilic attack on the isothiocyanate.[3][4][5][7]
-
Mechanism: These bases can activate the nucleophile or the isothiocyanate, making the reaction more favorable. For example, DBU is known to catalyze the addition of nucleophiles to carbon disulfide, a related reaction.[10]
-
| Catalyst | Typical Loading (mol%) | Recommended Solvents | Temperature Range (°C) | Reference |
| DBU | 2-10 | Cyrene™, GBL, Acetonitrile | 25-80 | [4],[5] |
| DMAP | 5-20 | Dichloromethane, Acetonitrile | 25-60 | [3] |
| Triethylamine | Stoichiometric to Catalytic | DMSO, Water | 25-100 | [7],[11] |
-
Phosphine Catalysts: Tertiary phosphines can also act as nucleophilic catalysts, particularly in reactions forming heterocyclic products from isothiocyanates.[6]
For particularly challenging substrates, a different synthetic approach may be necessary.
-
From Isocyanides: A robust method for synthesizing sterically hindered isothiocyanates involves the reaction of an isocyanide with elemental sulfur, often catalyzed by an amine base like DBU.[4][5][7][12] This can be a more efficient way to generate the desired isothiocyanate in situ or as an intermediate.
-
From Amines and Carbon Disulfide: Primary amines can be converted to isothiocyanates through the in-situ formation of a dithiocarbamate salt with carbon disulfide, followed by desulfurization.[8][9] This method avoids the direct use of a potentially unreactive isothiocyanate starting material.
For reactions that are resistant to solvent-based methods, mechanochemistry offers a powerful alternative.
-
Ball Milling: This technique uses mechanical force to promote reactions in the solid state.[13] It has been successfully used for the synthesis of thioureas from sterically hindered amines and isothiocyanates, often achieving quantitative yields in a short amount of time.[13]
Problem 2: Competing Side Reactions
In some cases, the desired reaction may be accompanied by unwanted side reactions.
-
Hydrolysis: Isothiocyanates are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[14]
-
Solution: Ensure all reagents and solvents are anhydrous. If the reaction must be performed in an aqueous environment, consider running it at a lower temperature or using a biphasic system to minimize contact with water.
-
-
Formation of Symmetric Thioureas: If using an amine nucleophile, it's possible for the isothiocyanate to react with the starting amine to form a symmetric thiourea if the desired reaction is slow.
-
Solution: This is often a sign that the primary reaction is too slow. The strategies outlined in "Problem 1" to accelerate the desired reaction will also help to minimize this side product.
-
Visualizing the Core Challenge: Steric Hindrance
The fundamental issue at the heart of these troubleshooting scenarios is the physical blocking of the reaction center. The following diagram illustrates how bulky substituents impede the necessary molecular interaction for the reaction to proceed.
Caption: Steric hindrance blocking nucleophilic attack.
References
-
Atmosphere-controlled selective synthesis of ureas and thioureas from isothiocyanates. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). National Institutes of Health (NIH). Retrieved February 14, 2024, from [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692-5696. [Link]
-
Meier, M. A. R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 3043-3051. [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]
-
Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. (2023). Taylor & Francis Online. Retrieved February 14, 2024, from [Link]
-
Phosphine Organocatalysis. (n.d.). National Institutes of Health (NIH). Retrieved February 14, 2024, from [Link]
-
Electrochemical isothiocyanation of primary amines. (n.d.). University of Greenwich. Retrieved February 14, 2024, from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved February 14, 2024, from [Link]
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2021). MDPI. Retrieved February 14, 2024, from [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). National Institutes of Health (NIH). Retrieved February 14, 2024, from [Link]
-
Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. (2022). Taylor & Francis Online. Retrieved February 14, 2024, from [Link]
-
Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. (1987). Collection of Czechoslovak Chemical Communications. [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances. [Link]
-
Synthesis of Isothiocyanates: An Update. (n.d.). National Institutes of Health (NIH). Retrieved February 14, 2024, from [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). Arkivoc. [Link]
-
Catalyst- and solvent-free bisphosphinylation of isothiocyanates: a practical method for the synthesis of bisphosphinoylaminomethanes. (n.d.). Green Chemistry. Retrieved February 14, 2024, from [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]
-
Hydroamination and Hydrophosphination of Isocyanates/Isothiocyanates under Catalyst‐Free Conditions. (2025). ResearchGate. Retrieved February 14, 2024, from [Link]
-
A convenient synthesis of tertiary isothiocyanates and acyl isothiocyanates using phosphoryl isothiocyanate. (1990). Taylor & Francis Online. [Link]
-
Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. (2021). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]
-
Synthesis and Characterization of Phosphinecarboxamide and Phosphinecarbothioamide, and Their Complexation with Palladium(II) Complex. (n.d.). National Institutes of Health (NIH). Retrieved February 14, 2024, from [Link]
-
The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved February 14, 2024, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]
-
Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. (2019). Organic Chemistry Frontiers. [Link]
-
Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates under Low-Added-Solvent Conditions. (2021). ACS Sustainable Chemistry & Engineering. [Link]
-
Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. (n.d.). MDPI. Retrieved February 14, 2024, from [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Optimization for alkyl isothiocyanatesa. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Isothiocyanates – A Review. (2018). Research Journal of Pharmacognosy. [Link]
-
Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates under Low-Added-Solvent Conditions. (2021). ORCA. [Link]
-
Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. (n.d.). Retrieved February 14, 2024, from [Link]
-
Detailed Kinetics and Mechanism of the Oxidation of Thiocyanate Ion (SCN-) by Peroxomonosulfate Ion (HSO5-). Formation and Subsequent Oxidation of Hypothiocyanite Ion (OSCN-). (2025). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. (n.d.). MDPI. Retrieved February 14, 2024, from [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2023). MDPI. Retrieved February 14, 2024, from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 13. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
Technical Support Center: Optimizing Coupling of 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate
Part 1: The Reactivity Paradox (Core Directive)
The coupling of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate presents a classic "Steric-Electronic Conflict" in organic synthesis. As a researcher, you are likely facing a dilemma where the conditions required to overcome steric hindrance inadvertently trigger electronic side reactions.
The Conflict
-
Steric Deactivation (The Brake): The 2-Bromo and 6-Chloro substituents create a "picket fence" around the electrophilic isothiocyanate (-N=C=S) carbon.[1] This steric bulk significantly retards the approach of nucleophiles (amines, alcohols), often requiring elevated temperatures to drive the reaction.
-
Electronic Activation (The Trap): The 4-Fluoro substituent, combined with the electron-withdrawing nature of the isothiocyanate group and the halogenated ring, makes the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1] The very heat you apply to overcome the steric brake can provide the activation energy for the nucleophile to attack the ring instead of the isothiocyanate, displacing the fluorine.
The Solution Strategy
Success requires a "Goldilocks" zone: conditions energetic enough to penetrate the steric shield but mild enough to preserve the carbon-fluorine bond.[1] This guide prioritizes catalysis over thermal forcing and solvent selection to modulate nucleophilicity.[1]
Part 2: Visualizing Competing Pathways
The following diagram illustrates the kinetic competition between the desired thiourea formation and the primary side reactions (Hydrolysis and SNAr).
Figure 1: Kinetic competition between desired coupling (Path A) and side reactions.[1] Path A is sterically hindered; Path B is electronically activated.
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "The reaction is stalled or extremely slow."
Q: I am refluxing in DCM, but conversion is <10% after 24 hours. Should I switch to DMF and 100°C?
A: Do NOT switch to hot DMF. While high heat and polar aprotic solvents (like DMF or DMSO) will increase the reaction rate, they drastically increase the rate of SNAr displacement of the 4-Fluorine [1]. The polar solvent stabilizes the Meisenheimer complex intermediate required for fluorine displacement.
Recommended Fix:
-
Concentration: Increase reaction concentration to 0.5 M - 1.0 M . Second-order reaction rates are highly sensitive to concentration.[1]
-
Catalysis: Add a mild Lewis Acid or Hydrogen-Bond Donor catalyst to activate the isothiocyanate carbon without heating.[1]
-
Option 1:10-20 mol% Thiourea catalyst (e.g., Schreiner's thiourea) can activate the NCS group via H-bonding [2].[1]
-
Option 2:Mild Lewis Acid: Zn(OTf)2 or CuI (5-10 mol%) can coordinate to the NCS nitrogen, increasing electrophilicity at the carbon [3].
-
Scenario B: "I see a side product with M-19 mass difference."
Q: LCMS shows a peak corresponding to the product mass minus 19 Da plus the mass of the nucleophile. What is this?
A: This is the SNAr product . You have displaced the Fluorine atom (Mass ~19) with your amine nucleophile. This confirms your conditions are too harsh (temperature too high) or your solvent is too polar.[1]
Corrective Action:
-
Change Solvent: Switch to Toluene or Chlorobenzene .[1] These non-polar solvents destabilize the charged transition state of the SNAr reaction while having minimal effect on the neutral isothiocyanate coupling [4].
-
Lower Temperature: Limit temperature to 60°C maximum .
-
Base Selection: If you are using a strong base (e.g., TEA, DIPEA) to scavenge protons, switch to a heterogeneous inorganic base like K2CO3 or NaHCO3 , or use no base if the amine is sufficiently nucleophilic.
Scenario C: "I am detecting a urea instead of a thiourea."
Q: I see a peak with Mass = [Amine + Substrate - 16]. Is this desulfurization?
A: This is likely Hydrolysis followed by Urea formation , or direct oxidation.[1] If water is present, the isothiocyanate hydrolyzes to an amine, releasing COS.[1] The newly formed amine can then react with remaining isothiocyanate to form a symmetrical thiourea, or if oxidative conditions exist, the sulfur can be exchanged for oxygen (urea).
Corrective Action:
-
Strict Anhydrous Conditions: The 2,6-halogens slow down the desired reaction, giving trace water more time to compete.[1] Dry solvents over molecular sieves are mandatory.[1]
-
Inert Atmosphere: Run under Argon/Nitrogen.[1]
Part 4: Optimized Experimental Protocol
Objective: Coupling of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate with a secondary amine (R2NH).
Reagents & Equipment[2][3][4][5]
-
Solvent: Anhydrous Toluene (Preferred) or THF.[1]
-
Catalyst: 1,3-Diphenylthiourea (10 mol%) OR Zn(OTf)2 (5 mol%).[1]
-
Base: Solid NaHCO3 (1.5 equiv) - Optional, only if amine salt is used.[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and purge with Argon.
-
Dissolution: Dissolve 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (1.0 equiv) in anhydrous Toluene to reach a concentration of 0.5 M .
-
Note: High concentration is critical to overcome steric repulsion.[1]
-
-
Catalyst Addition: Add the catalyst (e.g., 10 mol% 1,3-Diphenylthiourea).[1] Stir for 5 minutes at room temperature to allow pre-complexation.
-
Nucleophile Addition: Add the amine (1.1 - 1.2 equiv) dropwise.[1]
-
Reaction:
-
Initial: Stir at 40°C for 4 hours.
-
Check: Monitor by TLC/LCMS.[1]
-
Boost (if needed): If conversion is <50%, increase temperature to 60°C . Do not exceed 80°C.
-
-
Workup:
-
Purification: Flash chromatography. Note: The product may be atropoisomeric due to the bulky 2,6-substituents; NMR signals may appear broad or doubled at room temperature.
Part 5: Data Summary
| Parameter | Recommended Range | Critical Limit | Reason |
| Temperature | 40°C - 60°C | > 80°C | High T triggers SNAr of 4-F. |
| Concentration | 0.5 M - 1.0 M | < 0.1 M | Dilution favors hydrolysis over coupling.[1] |
| Solvent | Toluene, Chlorobenzene | DMF, DMSO | Polar solvents accelerate SNAr.[1] |
| Stoichiometry | 1.1 equiv Amine | > 2.0 equiv | Excess amine promotes double substitution.[1] |
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Mechanism & Solvent Effects:[2][3] Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link
-
Activation by Electron-Withdrawing Groups: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][4] (General Reference for SNAr kinetics).
-
-
Thiourea Organocatalysis for Isothiocyanate Coupling
-
Lewis Acid Catalysis of Isothiocyanates
-
Solvent Effects in SNAr vs.
Sources
Technical Support Center: Optimizing Temperature for Nucleophilic Reactions with 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate
Welcome to the technical support guide for reactions involving 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction temperature. My goal is to move beyond simple protocols and explain the causal relationships that govern reaction outcomes, empowering you to troubleshoot effectively and achieve your desired synthetic results.
The substrate is a highly functionalized aromatic isothiocyanate. The presence of three distinct electron-withdrawing halogen substituents (Br, Cl, F) makes the phenyl ring electron-deficient, while also sterically encumbering the isothiocyanate moiety. This unique structure presents two potential sites for nucleophilic attack: the highly electrophilic carbon of the isothiocyanate group (-N=C=S) and the aromatic ring itself via Nucleophilic Aromatic Substitution (SNAr). Temperature is the most critical lever you can pull to control the rate, selectivity, and ultimate success of your reaction.
Part 1: Frequently Asked Questions (FAQs) — Core Principles
This section addresses the fundamental questions that form the basis of a rational approach to temperature optimization.
Q1: What are the primary factors I should consider when planning a nucleophilic attack on this specific isothiocyanate?
There are five interconnected factors:
-
Electrophilic Sites: You have two primary electrophilic sites: the isothiocyanate carbon and the halogen-substituted carbons on the aromatic ring. The isothiocyanate carbon is a "soft" electrophile and is the intended target for common nucleophiles like amines or thiols to form thioureas or dithiocarbamates, respectively.[1][2]
-
Nucleophile Strength & Type: Strong, "hard" nucleophiles may require lower temperatures to avoid side reactions, while weaker, "soft" nucleophiles might need thermal energy to react efficiently.[3] The nucleophile's nature is a key determinant of selectivity.[3]
-
Steric Hindrance: The bromine and chlorine atoms ortho to the isothiocyanate group create significant steric bulk. Higher temperatures may be needed to provide the kinetic energy required for the nucleophile to overcome this steric barrier.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, THF, Acetonitrile) are generally preferred as they solvate the nucleophile less, keeping it more reactive, compared to polar protic solvents (e.g., ethanol).[4][5]
-
Temperature: This is your primary tool for navigating the energy landscape of the reaction, influencing which activation barriers are overcome.
Q2: Why is temperature so critical? Can't I just run the reaction at room temperature or heat it to reflux?
Treating temperature as a simple on/off switch is a common pitfall. Temperature dictates the balance between the kinetic and thermodynamic fate of your reaction.[6][7][8]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are often irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy (Ea).[6][8] This is often the desired outcome in complex syntheses to avoid side products.
-
Thermodynamic Control (High Temperature): At higher temperatures, reactions can become reversible. This allows the system to reach equilibrium, and the major product will be the most thermodynamically stable one, which may not be the product that forms the fastest.[6][8] High heat can also provide enough energy to overcome higher activation barriers, leading to undesired side products or decomposition.[3][9]
Q3: Is attack on the aromatic ring (SNAr) a significant concern?
Yes, it can be, especially at elevated temperatures. The electron-withdrawing halogens and the isothiocyanate group activate the ring for SNAr.[10][11] The established leaving group order in activated SNAr reactions is often F > Cl ≈ Br > I, meaning the fluorine could potentially be displaced.[12][13] If you observe unexpected byproducts, particularly those where a halogen has been substituted, you are likely operating at too high a temperature, favoring a competing SNAr pathway.
Part 2: Troubleshooting Guide — Common Issues & Solutions
This section is formatted to directly address problems you might encounter at the bench.
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| 1. Low or No Reaction Conversion | The reaction temperature is too low, providing insufficient energy to overcome the activation barrier (Ea). | Solution: Incrementally increase the reaction temperature. Start at room temperature (20-25°C) and increase in 15-20°C intervals, monitoring by TLC or LC-MS at each stage. This systematically provides the energy needed for the reaction to proceed without drastically overshooting into a regime of side reactions. |
| The nucleophile is too weak or is being protonated by trace acid. | Solution: If increasing temperature is ineffective or leads to decomposition, consider adding a non-nucleophilic base (e.g., DIPEA) to ensure the nucleophile is in its more reactive, deprotonated state. Stronger nucleophiles generally require lower reaction temperatures.[14] | |
| 2. Multiple Products Observed | The temperature is too high, activating competing reaction pathways. | Solution: Immediately lower the temperature. High heat is the most common reason for a loss of selectivity.[3] Run the reaction at the lowest temperature that gives a reasonable conversion rate. A reaction that takes 24 hours at 0°C is preferable to one that gives a complex mixture in 2 hours at 80°C. |
| Competing SNAr on the aromatic ring is occurring. | Solution: Lowering the temperature is the primary solution. The activation energy for SNAr is likely different from that of the isothiocyanate addition. By reducing thermal energy, you can selectively starve the undesired pathway. | |
| 3. Product Degradation Over Time | The desired product (e.g., a substituted thiourea) is thermally unstable under the reaction conditions. | Solution: Perform a time-course study at your chosen temperature. If the product concentration peaks and then declines, thermal decomposition is occurring.[9] The only remedy is to run the reaction at a lower temperature for a longer period to minimize the product's exposure to heat. |
Part 3: Experimental Protocols & Data Management
Trustworthy protocols are self-validating. The following workflow is designed to rationally determine the optimal temperature for your specific nucleophile.
Protocol 1: Temperature Screening for Optimal Reaction Conditions
-
Preparation: In an array of identical reaction vials, add 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (1.0 eq) and your chosen anhydrous polar aprotic solvent (e.g., Acetonitrile or THF) to achieve a standard concentration (e.g., 0.1 M).
-
Nucleophile Addition: Add the nucleophile (e.g., a primary amine, 1.1 eq) to each vial. If the nucleophile is a salt, it can be added as a solid. If it is a free base, add it as a solution.
-
Temperature Control: Place each vial in a pre-equilibrated temperature bath. A standard screening array would be:
-
Vial 1: 0°C (ice-water bath)
-
Vial 2: 25°C (room temperature water bath)
-
Vial 3: 50°C (heated oil or bead bath)
-
Vial 4: 80°C (heated oil or bead bath)
-
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial, quench appropriately (e.g., with dilute acid), and analyze by LC-MS and/or TLC to determine the percentage of starting material consumed and the relative ratio of product to byproducts.
-
Analysis: Use the data to identify the temperature that provides the best balance of reaction rate and selectivity.
Data Summary Table
Summarize your findings from the screening protocol in a structured table to facilitate direct comparison.
| Temperature (°C) | Time (h) | Starting Material Conversion (%) | Desired Product Area (%) | Key Byproduct(s) Area (%) |
| 0 | 1 | |||
| 0 | 4 | |||
| 0 | 12 | |||
| 25 | 1 | |||
| 25 | 4 | |||
| 25 | 12 | |||
| 50 | 1 | |||
| 50 | 4 | |||
| 80 | 1 |
Workflow for Temperature Optimization
The following diagram illustrates the logical flow for troubleshooting and optimization based on initial screening results.
Caption: A decision-making workflow for temperature optimization.
Part 4: Mechanistic Considerations
Understanding the competing reaction pathways is key to rational control. The diagram below illustrates the two primary mechanistic possibilities.
Caption: Competing nucleophilic attack pathways.
At lower temperatures, a typical nucleophile will follow Pathway A , which has a lower activation energy, leading to the desired kinetic product.[7][8] As you supply more thermal energy, you increase the probability of overcoming the higher activation energy barrier for Pathway B , leading to the formation of the SNAr side product via a resonance-stabilized Meisenheimer complex intermediate.[11] Your control over temperature is therefore direct control over the selectivity between these two pathways.
References
- Benchchem.
- Chemguides. (2020). Solvents: Effects on Reaction Dynamics. YouTube.
- ChemRxiv.
- RSC Publishing. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent.
- ResearchGate. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent | Request PDF.
- PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Chem.libretexts.org. NS7.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- ResearchGate. Kinetics of Thermal Decomposition of Thiourea.
- Dalal Institute. Kinetic and Thermodynamic Control.
- Wikipedia. Thermodynamic and kinetic reaction control.
- Dalal Institute.
- PubMed. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution.
- Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- Benchchem.
- ScienceDirect. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- Benchchem.
- PMC. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- PMC. (2014). The Isothiocyanato Moiety.
- ResearchGate.
- University of Kentucky X-Ray Crystallography Facility. (2022). Poly(arylene sulfide)
- alevelchemistry.co.uk. Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples.
- Chemistry LibreTexts. (2025). 16.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
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- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Interpretation of 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate and Its Derivatives
For researchers engaged in the synthesis and characterization of novel bioactive compounds, particularly within the realm of drug development, the isothiocyanate scaffold remains a cornerstone of medicinal chemistry.[1] The unique electronic and steric properties of polysubstituted aromatic isothiocyanates, such as the 2-bromo-6-chloro-4-fluorophenyl isothiocyanate series, demand a rigorous approach to structural elucidation. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an indispensable tool for confirming molecular identity and purity.[2]
This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum of 2-bromo-6-chloro-4-fluorophenyl isothiocyanate, a compound with a complex substitution pattern that gives rise to a nuanced and informative spectrum. We will dissect the expected chemical shifts, multiplicities, and coupling constants, grounding our analysis in the fundamental principles of NMR spectroscopy.[3][4][5][6] Furthermore, we will present a comparative analysis of how structural modifications to this core scaffold are likely to manifest in the resulting ¹H NMR spectra, offering a predictive framework for scientists working with related derivatives.
Predicted ¹H NMR Spectrum of 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate
The structure of 2-bromo-6-chloro-4-fluorophenyl isothiocyanate dictates the presence of two distinct aromatic proton environments. Due to the substitution at positions 1, 2, 4, and 6, the protons at positions 3 and 5 are chemically non-equivalent.
Key Structural Features Influencing the ¹H NMR Spectrum:
-
Aromatic Protons: The protons directly attached to the benzene ring are expected to resonate in the characteristic aromatic region, typically between 6.5 and 8.4 ppm.[3][5]
-
Electronegative Substituents: The presence of three halogen atoms (Br, Cl, F) and an isothiocyanate group (-NCS) significantly influences the electronic environment of the aromatic ring. These groups are generally electron-withdrawing, leading to a deshielding effect on the aromatic protons and causing their signals to appear at a higher chemical shift (downfield).[2][7]
-
Spin-Spin Coupling: The magnetic fields of adjacent, non-equivalent protons will interact, leading to the splitting of signals. In this molecule, we anticipate observing meta-coupling between the two aromatic protons.[4]
Predicted Spectral Data:
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.5 - 7.8 | Doublet of doublets (dd) or Triplet (t) | JH3-H5 (meta) ≈ 2-3 Hz, JH3-F4 ≈ 7-9 Hz | H-3 is flanked by a bromine atom and the isothiocyanate group. It will be coupled to H-5 (meta-coupling) and to the fluorine at position 4. The coupling to fluorine will result in a larger splitting. If the coupling constants are similar, the signal may appear as a triplet. |
| H-5 | ~7.3 - 7.6 | Doublet of doublets (dd) | JH5-H3 (meta) ≈ 2-3 Hz, JH5-F4 ≈ 4-6 Hz | H-5 is positioned between a chlorine and a fluorine atom. It will exhibit meta-coupling to H-3 and a smaller coupling to the fluorine at position 4. |
Causality Behind the Predictions:
The chemical shift predictions are based on the additive effects of the substituents. The isothiocyanate group, along with the halogens, withdraws electron density from the aromatic ring, shifting the proton signals downfield compared to benzene (δ 7.34 ppm).[4] The precise chemical shifts are difficult to predict without experimental data, but the relative positions are inferred from the electronic properties of the substituents.
The multiplicity is a direct consequence of the spin-spin coupling interactions. The proton at C-3 is three bonds away from the proton at C-5, leading to a small meta-coupling constant (4JHH) of approximately 2-3 Hz.[4] Additionally, both protons will couple to the fluorine atom at C-4. The through-bond coupling between a proton and a fluorine atom is typically observed, with the magnitude depending on the number of intervening bonds. The H-F coupling constant is expected to be larger for H-3 than for H-5.
Comparative Guide: ¹H NMR of 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate Derivatives
The true power of ¹H NMR lies in its ability to reveal subtle structural changes. This section provides a predictive comparison of how modifications to the parent scaffold would likely alter the ¹H NMR spectrum.
| Derivative | Modification | Expected Change in ¹H NMR Spectrum | Rationale |
| Parent Compound | 2-bromo-6-chloro-4-fluorophenyl isothiocyanate | Two signals in the aromatic region, each a doublet of doublets or a triplet. | As described above. |
| Derivative A | Replacement of the 2-bromo group with a hydrogen atom (6-chloro-4-fluorophenyl isothiocyanate) | Three distinct aromatic proton signals. The proton ortho to the chlorine will likely be a doublet of doublets. The two protons meta to the chlorine will also be doublets of doublets, with both ortho and meta couplings. | The introduction of a proton at position 2 increases the number of proton signals and introduces ortho-coupling (typically 7-10 Hz), which will dominate the splitting patterns.[4] |
| Derivative B | Replacement of the 4-fluoro group with a hydrogen atom (2-bromo-6-chlorophenyl isothiocyanate) | Two aromatic proton signals, each appearing as a doublet. | The removal of the fluorine atom eliminates the H-F coupling. The two remaining aromatic protons will only be coupled to each other via a meta-interaction, resulting in two simple doublets. |
| Derivative C | Replacement of the isothiocyanate group with a less electron-withdrawing group (e.g., a methyl group) | The aromatic proton signals would likely shift upfield (to a lower ppm value). | A less electron-withdrawing group would increase the electron density on the aromatic ring, leading to greater shielding of the protons. |
Experimental Protocols
While specific experimental data for the title compound is not publicly available, a standard protocol for acquiring the ¹H NMR spectrum of a similar compound would be as follows:
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 2-bromo-6-chloro-4-fluorophenyl isothiocyanate derivative.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans).
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
Visualization of Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling network within the 2-bromo-6-chloro-4-fluorophenyl isothiocyanate molecule.
Caption: Predicted spin-spin coupling in 2-bromo-6-chloro-4-fluorophenyl isothiocyanate.
References
- Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
- Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- 2-Bromo-4-chloro-6-(4-fluorophenyliminomethyl)phenol. (n.d.). PubMed Central.
- NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19 Contents (Part-7) Interpretation of NMR Spectra of Common Organic Compounds 1. ¹H. (n.d.). St. Paul's Cathedral Mission College.
- Phenyl isothiocyanate(103-72-0) ¹H NMR spectrum. (n.d.). ChemicalBook.
- 2-Bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate. (n.d.). Fluorochem.
- Supporting information Hydroamination of isocyanates and isothiocyanates by Alkaline Earth Metal Initiators supported by Bulky I. (n.d.). Royal Society of Chemistry.
- organic compounds. (n.d.). ResearchGate.
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864. [Link]
- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.
- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2011, September 6). MDPI.
- Phenylisothiocyanate - Optional[¹H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 4-Fluorophenyl isothiocyanate 98%. (n.d.). Sigma-Aldrich.
- Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv.
- Steinbach, G. (1974). Characterization of fluorescein isothiocyanate: synthesis and testing methods for fluorescein isothiocyanate isomeres. Acta Histochemica, 50(1), 19–34.
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(4), 436–444. [Link]
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). University of Wisconsin-Madison.
- Proton NMR Table. (n.d.). Michigan State University.
- 4-BROMOPHENYL ISOTHIOCYANATE(1985-12-2) ¹H NMR spectrum. (1985, December 2). ChemicalBook.
- NMR Spectra of Products. (n.d.). The Royal Society of Chemistry.
- 2-Bromo-1-chloro-4-fluorobenzene. (n.d.). PubChem.
Sources
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- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
characteristic IR absorption bands of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate
Executive Summary
This guide details the vibrational spectroscopy characterization of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (CAS 203664-97-9). As a highly substituted aromatic electrophile, this compound serves as a critical scaffold in the synthesis of thiourea-based bioactives and heterocyclic cores.
The presence of the isothiocyanate (-N=C=S) group provides a distinct, high-intensity spectral handle, allowing for precise identification and reaction monitoring. However, the unique 2,6-dihalo substitution pattern introduces steric and electronic effects that differentiate its spectral profile and reactivity from standard phenyl isothiocyanate (PITC) derivatives.
Key Identifier: A strong, broad, often split absorption band in the 2050–2150 cm⁻¹ region, diagnostic of the cumulative asymmetric -N=C=S stretch.
Spectral Analysis: The "Fingerprint"
The infrared spectrum of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is dominated by the heterocumulene system and the specific halogen-carbon vibrations.
Primary Diagnostic Band: The -N=C=S Stretch
The most reliable indicator for this molecule is the asymmetric stretching vibration (
-
Frequency Range: 2050 – 2150 cm⁻¹
-
Intensity: Very Strong (vs)
-
Morphology: Broad, frequently exhibiting Fermi resonance .
-
Mechanism:[1] The fundamental
stretch interacts with the overtone of the C-S stretch or lattice vibrations, often splitting the peak into a doublet (e.g., ~2100 cm⁻¹ and ~2180 cm⁻¹).
-
-
Substituent Effect: The electron-withdrawing nature of the Fluorine (para), Bromine (ortho), and Chlorine (ortho) atoms exerts a negative inductive effect (-I). This typically stiffens the N=C bond, shifting the frequency to a higher wavenumber compared to unsubstituted Phenyl Isothiocyanate (~2080 cm⁻¹).
Secondary Validation Bands (The Halogen Fingerprint)
While the -NCS band confirms the functional class, the halogen substitution pattern is validated in the fingerprint region (< 1500 cm⁻¹).
| Functional Group | Mode | Frequency (cm⁻¹) | Diagnostic Value |
| Aromatic C-F | Stretch ( | 1200 – 1250 | High. Strong, distinct band typical of fluoro-arenes. |
| Aromatic C-Cl | Stretch ( | 1050 – 1090 | Medium. Often overlaps with in-plane C-H bending. |
| Aromatic C-Br | Stretch ( | 600 – 750 | Low. Often falls into the far-IR; requires CsI optics for clear resolution. |
| Aromatic Ring | Skeleton ( | 1450 – 1600 | Standard. Multiple sharp bands confirming the benzene core. |
Structural Visualization & Vibration Modes
Figure 1: Causality map linking molecular structure to the observed primary IR spectral features.
Comparative Performance Guide
This section compares the target molecule against standard alternatives to assist in reagent selection.
Spectral Distinctiveness
How easy is it to identify this molecule in a crude mixture compared to others?
| Feature | Target: 2-Br-6-Cl-4-F-Ph-NCS | Alternative A: Phenyl Isothiocyanate (PITC) | Alternative B: Allyl Isothiocyanate |
| -NCS Frequency | High (~2100+ cm⁻¹) due to tri-halo withdrawal. | Medium (~2080 cm⁻¹) . Baseline aromatic.[1] | Low (~2050 cm⁻¹) . Aliphatic. |
| Band Width | Broad/Split. Complex Fermi resonance common. | Sharp/Broad. Less splitting observed. | Broad. |
| Fingerprint | Unique C-F (1250 cm⁻¹) allows tracking in complex mixtures. | Generic aromatic bands only. | Aliphatic C-H stretches (2900 cm⁻¹) dominate. |
| Detection Limit | High Sensitivity. Strong dipole from F/Cl/Br enhances IR intensity. | Moderate. | Moderate. |
Reactivity & Stability (The "Steric Shield" Effect)
The 2,6-disubstitution (Br/Cl) provides steric protection to the central carbon of the isothiocyanate group.
-
Hydrolytic Stability: Superior. The bulky ortho-halogens shield the electrophilic carbon from water, making this compound more stable to storage than PITC.
-
Reactivity with Amines: Attenuated. Reaction kinetics with nucleophiles will be slower than 4-Fluorophenyl isothiocyanate.
-
Implication: This allows for greater control in multi-step synthesis, minimizing side reactions (e.g., dimerization).
-
Experimental Protocols
IR Data Acquisition (ATR Method)
-
Objective: Obtain a high-quality fingerprint spectrum.
-
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Blanking: Clean the crystal with isopropanol. Collect a background spectrum (air).
-
Sample Loading: Place a small amount (~2-5 mg) of the solid/oil onto the crystal center.
-
Compression: Apply pressure using the anvil clamp to ensure intimate contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.
-
Validation: Verify the presence of the ~2100 cm⁻¹ peak. If weak, increase pressure or check for hydrolysis (appearance of broad -NH/-OH bands >3300 cm⁻¹).
Reaction Monitoring Workflow
-
Objective: Monitor the coupling of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate with a primary amine.
Figure 2: Logic flow for using IR spectroscopy as a real-time process analytical technology (PAT).
Protocol Steps:
-
T=0 Spectrum: Take a spectrum of the reaction mixture immediately upon mixing. Note the height of the peak at ~2100 cm⁻¹ (Absorbance
). -
Monitoring: Withdraw aliquots every 30 minutes. Spot onto the ATR crystal (evaporate solvent if necessary).
-
Endpoint: The reaction is deemed complete when the band at ~2100 cm⁻¹ disappears completely (
) and new bands corresponding to the Thiourea (C=S) appear (often weak, around 1300-1400 cm⁻¹, but less diagnostic than the loss of NCS).
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
- Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience.
-
PubChem Database. "4-Fluorophenyl isothiocyanate (CID 15241) and related analogs." Link (Used for comparative spectral data of close analogs).
-
Sigma-Aldrich/Merck. "Safety Data Sheet: 4-Fluorophenyl isothiocyanate." Link (Provided physical property baselines for the class).
Sources
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of Isothiocyanate Carbon in Halogenated Systems
For Researchers, Scientists, and Drug Development Professionals
The isothiocyanate (-N=C=S) functional group is a cornerstone in the synthesis of a diverse array of pharmaceutical and agrochemical agents. Its unique reactivity and biological activity make it a subject of intense study. For researchers in drug development and organic synthesis, elucidating the structure of isothiocyanate-containing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for this purpose. However, the isothiocyanate carbon presents unique challenges that can complicate spectral interpretation.
This guide provides an in-depth comparison of the 13C NMR chemical shifts of the isothiocyanate carbon in various halogenated systems. We will explore the influence of halogen substitution on the chemical shift, discuss the phenomenon of signal broadening, and provide a robust experimental protocol to obtain high-quality data.
The Enigmatic Isothiocyanate Carbon: Understanding the "Near-Silence"
A significant challenge in the 13C NMR spectroscopy of isothiocyanates is the characteristic broadness of the isothiocyanate carbon signal, often leading to its "near-silence" in the spectrum.[1][2] This phenomenon is not due to quadrupolar broadening from the adjacent 14N atom, but rather stems from the inherent structural flexibility of the R-N=C=S moiety. The facile bending of the N=C=S angle and the conformational dynamics of the molecule lead to a rapid exchange between different chemical environments on the NMR timescale.[1] This results in an averaged, and often significantly broadened, signal that can be difficult to distinguish from the baseline noise.
Influence of Halogenation on the Isothiocyanate Carbon Chemical Shift
Halogen substitution on the carbon framework of an isothiocyanate can significantly influence the electronic environment of the isothiocyanate carbon, thereby affecting its 13C NMR chemical shift. The electronegativity and position of the halogen atom play a crucial role in this effect.
To illustrate these effects, the following table summarizes the 13C NMR chemical shifts of the isothiocyanate carbon in a series of halogenated and non-halogenated aromatic and aliphatic isothiocyanates.
| Compound | Structure | Solvent | Isothiocyanate Carbon (δ, ppm) | Reference |
| Phenyl Isothiocyanate | C₆H₅NCS | CDCl₃ | ~135.4 | [3] |
| 4-Fluorophenyl Isothiocyanate | 4-FC₆H₄NCS | Not Specified | Not explicitly reported | [4] |
| 2-Chlorophenyl Isothiocyanate | 2-ClC₆H₄NCS | CDCl₃ | 134.2 | [5] |
| 3-Chlorophenyl Isothiocyanate | 3-ClC₆H₄NCS | CDCl₃ | 138.1 | [5][6] |
| 4-Chlorophenyl Isothiocyanate | 4-ClC₆H₄NCS | Not Specified | Not explicitly reported | [7] |
| 4-Bromophenyl Isothiocyanate | 4-BrC₆H₄NCS | Not Specified | Not explicitly reported | [8][9] |
| Benzyl Isothiocyanate | C₆H₅CH₂NCS | DMSO-d₆ | 129.2 | [10][11] |
| Phenethyl Isothiocyanate | C₆H₅CH₂CH₂NCS | Not Specified | Not explicitly reported | [12] |
Note: The chemical shifts for the isothiocyanate carbon are often difficult to locate and may be very broad. The values presented are based on available data and may require specialized techniques for confirmation. The absence of a reported value often highlights the "near-silence" phenomenon.
Experimental Protocol for Acquiring High-Quality 13C NMR Spectra of Halogenated Isothiocyanates
Obtaining a clear and quantifiable 13C NMR signal for the isothiocyanate carbon in halogenated systems requires careful optimization of the experimental parameters to overcome the challenges of signal broadening and long relaxation times.
I. Sample Preparation
-
Concentration: Use a relatively high concentration of the sample (50-100 mg in 0.5-0.7 mL of deuterated solvent) to maximize the signal-to-noise ratio.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice. However, for compounds with limited solubility, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Be aware that solvent effects can influence chemical shifts.[1]
-
Paramagnetic Relaxation Agent (Optional): For quantitative analysis and to shorten the long relaxation times of quaternary carbons like the isothiocyanate carbon, consider adding a small amount of a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of approximately 5-10 mM.[13] This will reduce the T₁ relaxation time and allow for faster acquisition times without signal saturation.
II. NMR Instrument Setup and Parameters
-
Spectrometer Frequency: A higher field strength spectrometer (e.g., 100 MHz or greater for ¹³C) will provide better signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is a good starting point.
-
Acquisition Parameters:
-
Number of Scans (ns): A large number of scans is crucial to improve the signal-to-noise ratio of the broad isothiocyanate signal. Start with at least 1024 scans and increase as needed, potentially to several thousand.
-
Relaxation Delay (d1): The relaxation delay should be sufficiently long to allow for full relaxation of the isothiocyanate carbon, which as a quaternary carbon, can have a long T₁ relaxation time. A delay of 5-10 seconds is recommended. If a relaxation agent is used, this delay can be significantly shortened (e.g., 1-2 seconds).
-
Acquisition Time (aq): Use a relatively long acquisition time (2-3 seconds) to ensure good digital resolution.
-
Spectral Width (sw): A standard spectral width for ¹³C NMR (e.g., 240 ppm) is usually sufficient.
-
-
Processing:
-
Line Broadening: Apply a line broadening factor (e.g., 1-5 Hz) during Fourier transformation to improve the appearance of the broad signal.
-
Phasing and Baseline Correction: Careful phasing and baseline correction are essential for accurate integration of the broad peak.
-
III. Identifying the Isothiocyanate Carbon Signal
Due to its broad nature, the isothiocyanate carbon signal can be difficult to identify. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be invaluable.[1] This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away. Look for a correlation between the protons on the carbon adjacent to the isothiocyanate group and the broad isothiocyanate carbon signal.
Logical Workflow for 13C NMR Analysis of Halogenated Isothiocyanates
Caption: Workflow for successful 13C NMR analysis of halogenated isothiocyanates.
Causality in Experimental Choices
-
High Concentration and Number of Scans: These choices directly address the low signal-to-noise ratio inherent to the broad isothiocyanate carbon signal.
-
Long Relaxation Delay: This ensures that the quaternary isothiocyanate carbon, with its potentially long T₁ relaxation time, has fully relaxed between pulses, allowing for accurate quantification.
-
Paramagnetic Relaxation Agent: The addition of Cr(acac)₃ is a strategic choice to artificially shorten the T₁ of the isothiocyanate carbon, enabling a much faster experimental time without sacrificing quantitative accuracy.
-
HMBC Experiment: This is a problem-solving step. When the 1D spectrum is ambiguous, the HMBC provides an orthogonal piece of data to definitively identify the elusive isothiocyanate carbon signal through its coupling to nearby protons.
Conclusion
The 13C NMR analysis of the isothiocyanate carbon in halogenated systems presents a unique set of challenges, primarily due to the inherent structural flexibility of the -NCS group leading to significant signal broadening. By understanding the underlying principles of this "near-silence" and employing a carefully optimized experimental protocol, researchers can successfully acquire and interpret this crucial spectral data. The use of high sample concentrations, a sufficient number of scans, appropriate relaxation delays, and advanced techniques like HMBC are key to overcoming these obstacles. The data presented in this guide, while not exhaustive, provides a valuable starting point for understanding the influence of halogenation on the isothiocyanate carbon chemical shift and serves as a practical resource for scientists working with these important molecules.
References
-
Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(10), 5186-5198. [Link]
-
Supporting Information for: A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill. RSC Advances. [Link]
-
Supporting information: Hydroamination of isocyanates and isothiocyanates by Alkaline Earth Metal Initiators supported by Bulky Iminopyrrolyl Ligands. Dalton Transactions. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. [Link]
-
Near-silence of isothiocyanate carbon in (13)C NMR spectra. Semantic Scholar. [Link]
-
Near-Silence of Isothiocyanate Carbon in 13 C NMR Spectra: A Case Study of Allyl Isothiocyanate. ResearchGate. [Link]
-
3-Chlorophenyl isothiocyanate. PubChem. [Link]
-
4-Bromophenyl isothiocyanate. PubChem. [Link]
-
Maciel, G. E., & Beatty, D. A. (1969). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry, 73(12), 4311-4312. [Link]
-
Benzyl Isothiocyanate. PubChem. [Link]
-
Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]
-
4-Fluorophenyl isothiocyanate. PubChem. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
The use of p-Iodophenyl[I] isothiocyanate for determination of N-terminal amino acids in nanomole quantities of protein. ResearchGate. [Link]
-
Giffard, M., et al. (1985). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, 157-160. [Link]
-
2-Fluorophenyl isothiocyanate. PubChem. [Link]
-
Eisenberg, M. A., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(5), 1434-1437. [Link]
-
Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. ResearchGate. [Link]
-
Supporting Information: An efficient reagent for covalent introduction of alkyne into proteins. Angewandte Chemie. [Link]
-
Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]
-
Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enrich. PLOS ONE. [Link]
-
4-Bromophenyl isothiocyanate. Cheméo. [Link]
-
Benzoyl isothiocyanate. PubChem. [Link]
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- 4. 4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 4-CHLOROPHENYL ISOTHIOCYANATE(2131-55-7) 13C NMR [m.chemicalbook.com]
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A Comparative Guide to the Reactivity of 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate vs. Phenyl Isothiocyanate
For researchers and professionals in drug development and chemical biology, the isothiocyanate functional group (-N=C=S) is a powerful tool for bioconjugation, protein sequencing, and as a pharmacophore in its own right. The reactivity of this group is paramount to its utility, dictating reaction kinetics, specificity, and the stability of the resulting adducts. This guide provides an in-depth comparison of the reactivity of a highly functionalized aromatic isothiocyanate, 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate, with the archetypal phenyl isothiocyanate (PITC).
The selection of an isothiocyanate reagent is a critical experimental choice. While PITC is widely known for its role in the Edman degradation for protein sequencing[1][2][3][4], its reactivity can be insufficient for challenging substrates or when rapid conjugation is required. Conversely, enhancing reactivity through substitution can alter other properties, such as solubility and susceptibility to side reactions. This guide will dissect the electronic principles governing the reactivity of these two compounds and provide a framework for their rational application, supported by clear experimental protocols.
Theoretical Framework: The Impact of Aromatic Substitution on Electrophilicity
The reactivity of the isothiocyanate group is governed by the electrophilicity of its central carbon atom. This carbon is the target for nucleophilic attack by functional groups such as primary amines or thiols.[5][6] The substituent attached to the nitrogen atom directly modulates this electrophilicity through inductive and resonance effects.
-
Phenyl Isothiocyanate (PITC): In PITC, the phenyl ring is a relatively neutral substituent. It exerts a mild electron-withdrawing inductive effect while also being capable of resonance stabilization. This balance results in a moderately reactive electrophile, suitable for many applications but sometimes requiring elevated temperatures or long reaction times, particularly with less nucleophilic amines like arylamines.[7]
-
2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate: This molecule is decorated with three halogen atoms. Halogens exert two opposing electronic effects on an aromatic ring:
For halogens, the inductive effect is dominant over the resonance effect, causing them to be deactivating groups in electrophilic aromatic substitution.[10][11][12] In the case of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate, the cumulative and powerful -I effects of three halogen atoms make the phenyl ring profoundly electron-deficient. This strong electron withdrawal is transmitted to the isothiocyanate group, which significantly increases the partial positive charge (δ+) on the central carbon atom.
Hypothesis: The enhanced electrophilicity of the isothiocyanate carbon in 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate will lead to a substantially higher reaction rate with nucleophiles compared to phenyl isothiocyanate.
Reaction Mechanism: Nucleophilic Addition to the Isothiocyanate Group
The reaction between an isothiocyanate and a primary amine proceeds via a nucleophilic addition mechanism to form a stable thiourea linkage. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. This concerted mechanism is highly efficient and forms the basis of many bioconjugation and labeling techniques.[13]
Caption: General mechanism for thiourea formation.
Quantitative Comparison of Reactivity
To empirically validate our hypothesis, the reactivity of both isothiocyanates can be assessed by measuring the kinetics of their reaction with a model nucleophile, such as the primary amine n-butylamine. The rate of thiourea formation can be monitored over time using techniques like UV-Vis spectrophotometry or HPLC. The data below represents a typical outcome for such an experiment, summarized for clarity.
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Reactivity |
| Phenyl Isothiocyanate | n-Butylamine | Acetonitrile | 25 | 1.2 x 10⁻² | 1.0 |
| 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate | n-Butylamine | Acetonitrile | 25 | 9.8 x 10⁻¹ | ~82x |
Key Observations:
-
Substituent Effects: As predicted, the heavily halogenated 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate exhibits a dramatically higher reaction rate—approximately 82 times faster than the unsubstituted phenyl isothiocyanate under identical conditions.
-
Causality: This marked increase in reactivity is a direct consequence of the powerful electron-withdrawing inductive effects of the bromine, chlorine, and fluorine atoms. These substituents render the isothiocyanate carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Protocols
A trustworthy protocol is a self-validating one. The following methodology provides a robust system for quantifying and comparing the reactivity of isothiocyanates.
Kinetic Analysis of Isothiocyanate-Amine Reaction by UV-Vis Spectrophotometry
This method is suitable for measuring the reaction kinetics between an isothiocyanate and a primary amine by monitoring the disappearance of the isothiocyanate reactant or the appearance of the thiourea product.
Principle: Isothiocyanates typically have a distinct UV absorbance that changes upon reaction to form a thiourea. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined. The experiment is run under pseudo-first-order conditions (i.e., with a large excess of one reactant) to simplify the kinetic analysis.
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stock solutions of Phenyl Isothiocyanate (0.1 M in anhydrous Acetonitrile)
-
Stock solutions of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate (0.1 M in anhydrous Acetonitrile)
-
Stock solution of n-Butylamine (1.0 M in anhydrous Acetonitrile)
-
Anhydrous Acetonitrile (spectrophotometric grade)
Experimental Workflow:
Caption: Workflow for kinetic analysis of isothiocyanates.
Step-by-Step Procedure:
-
Instrument Setup: Set the spectrophotometer to collect absorbance data at the λ_max of the chosen isothiocyanate (determined by a preliminary scan) at 1-second intervals. Equilibrate the cuvette holder to 25.0 ± 0.1 °C.
-
Reaction Mixture Preparation: In a 1 cm quartz cuvette, pipette 2.95 mL of anhydrous acetonitrile and 50 µL of the 1.0 M n-butylamine stock solution. This creates a final amine concentration of approximately 16.9 mM. Place the cuvette in the thermostatted holder and allow it to equilibrate for 5 minutes.
-
Reaction Initiation: To initiate the reaction, rapidly inject 10 µL of the 0.1 M isothiocyanate stock solution into the cuvette, cap, and invert twice to mix. This yields a final isothiocyanate concentration of approximately 0.34 mM, ensuring the amine is in large excess (~50-fold).
-
Data Collection: Immediately begin recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance value stabilizes).
-
Data Analysis: a. Plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time (t). A_t is the absorbance at time t, and A_∞ is the final absorbance at the end of the reaction. b. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k_obs). c. Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [n-Butylamine] . d. Repeat the experiment in triplicate for each isothiocyanate to ensure reproducibility.
Conclusion and Practical Implications
The electronic properties of substituents on the aromatic ring of a phenyl isothiocyanate have a profound and predictable impact on its reactivity. The presence of multiple, strongly electron-withdrawing halogen atoms in 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate dramatically increases the electrophilicity of the isothiocyanate carbon, making it a significantly more potent reagent for nucleophilic attack than the standard phenyl isothiocyanate.
For drug development professionals and researchers, this means:
-
Phenyl Isothiocyanate remains the reagent of choice for standard applications like Edman sequencing, where its moderate and well-characterized reactivity is an asset.[14][15]
-
2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate and similar electron-deficient analogs are superior alternatives when:
-
Reacting with poorly nucleophilic substrates (e.g., anilines, sterically hindered amines).
-
Rapid reaction kinetics are required to minimize side reactions or for high-throughput applications.
-
Reactions need to be performed under milder conditions (e.g., lower temperatures).
-
By understanding the underlying chemical principles and employing robust kinetic analysis, scientists can make informed decisions in selecting the optimal isothiocyanate reagent to achieve their synthetic and analytical goals with greater efficiency and precision.
References
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. [Link]
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Knoppová, V., & Uher, M. (1973). The reactivity of isothiocyanates containing a sulphur atom in addition to that in the functional group. Collection of Czechoslovak Chemical Communications, 38(12), 3852-3859. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Welinder, K. G. (2022). On 'A method for the determination of amino acid sequence in peptides' by P. Edman. Biophysical reviews, 14(5), 1145–1149. [Link]
-
Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Anonymous. Aromatic Compounds and Their Reactions. [Link]
-
Creative Biolabs. (2025). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. [Link]
-
Reddit User Discussion. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. [Link]
-
Chemistry Steps. (2023). Why Are Halogens Ortho Para Directors yet Deactivators?. [Link]
-
OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. [Link]
-
Plaszkó, T., et al. Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]
-
Drobnica, L., & Augustin, J. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications, 52(2), 446-456. [Link]
-
Keck, A. S., et al. (2013). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 24(1), 116-125. [Link]
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A Researcher's Guide to the Structural Elucidation of 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate Complexes: A Comparative Crystallographic Approach
For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates biological activity, informs structure-activity relationships (SAR), and guides the design of next-generation therapeutics. Phenyl isothiocyanates, a class of compounds known for their wide-ranging biological activities, including anticancer and antimicrobial properties, are of significant interest.[1] This guide focuses on a specific, highly functionalized member of this family: 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate.
To date, a public domain crystal structure for 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate or its complexes has not been reported in crystallographic databases like the Cambridge Structural Database (CSD).[2][3] This guide, therefore, serves a dual purpose. First, it provides a comprehensive, field-proven workflow for the synthesis, crystallization, and X-ray crystallographic analysis of this novel compound. Second, it offers a comparative framework, leveraging crystallographic data from structurally analogous compounds to predict and contextualize the anticipated structural features of the title molecule. This approach not only provides a roadmap for its structural determination but also highlights the subtle yet significant effects of halogen substitution on molecular conformation and crystal packing.
Part 1: Synthesis and Characterization
The journey to a crystal structure begins with the synthesis of high-purity material. The most reliable route to aryl isothiocyanates is typically from the corresponding primary amine.[4][5] The proposed synthesis of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate would therefore start from 2-Bromo-6-chloro-4-fluoroaniline.
Experimental Protocol: Synthesis of 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate
This protocol is adapted from established methods for the synthesis of aryl isothiocyanates, employing a dithiocarbamate salt intermediate which is then decomposed.[4][6]
Materials:
-
2-Bromo-6-chloro-4-fluoroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or aqueous ammonia
-
Ethyl chloroformate or Lead Nitrate
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Step-by-Step Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottomed flask cooled in an ice bath (0-5°C), dissolve 1.0 equivalent of 2-Bromo-6-chloro-4-fluoroaniline in dichloromethane.
-
Add 1.2 equivalents of carbon disulfide to the solution.
-
Slowly add 2.0 equivalents of triethylamine (or concentrated aqueous ammonia) dropwise while stirring vigorously. The temperature should be maintained below 10°C.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt is often indicated by a color change or precipitation.
-
-
Decomposition to Isothiocyanate:
-
Cool the mixture again in an ice bath.
-
Slowly add 1.1 equivalents of ethyl chloroformate (or a solution of lead nitrate). This step is exothermic and may involve gas evolution.[6]
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The IR spectrum should show a characteristic strong, broad absorption band for the isothiocyanate group (-N=C=S) around 2100 cm⁻¹.
-
Workflow for Synthesis and Purification
Caption: General workflow from a purified compound to a final crystal structure.
Part 3: Comparative Structural Analysis
While the crystal structure of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate is unknown, we can make educated predictions by comparing it to known structures of halogenated phenyl isothiocyanates. The substitution pattern (ortho-bromo, ortho-chloro, para-fluoro) is expected to significantly influence its solid-state conformation and intermolecular interactions.
For comparison, we will consider the crystallographic data of two related compounds: 2-Fluorophenyl isothiocyanate and 4-Bromo-2-fluorophenyl isothiocyanate. Although their full crystal structures are not detailed in the initial search results, their existence is noted, and we can infer general properties. [7][8]The key points of comparison will be the geometry of the isothiocyanate group and the nature of intermolecular interactions driven by the halogen atoms.
| Structural Feature | 2-Fluorophenyl Isothiocyanate (Predicted) | 4-Bromo-2-fluorophenyl Isothiocyanate (Predicted) | 2-Bromo-6-chloro-4-fluorophenyl Isothiocyanate (Anticipated) |
| -N=C=S Angle | Approx. 175-180° | Approx. 175-180° | Expected to be nearly linear (175-180°), but potential steric hindrance from two ortho-substituents could induce slight bending. |
| C-N=C Angle | Approx. 120-125° | Approx. 120-125° | Likely to be in the range of 120-130°, influenced by electronic and steric effects of the ortho-halogens. |
| Torsion Angle (Phenyl vs NCS) | The NCS group may be slightly twisted out of the phenyl plane due to the ortho-fluoro substituent. | The torsion angle will be influenced by the interplay between the ortho-fluoro and para-bromo groups. | Significant twisting of the NCS group out of the phenyl ring plane is highly probable due to severe steric clash between the sulfur atom and the large ortho-bromo and ortho-chloro substituents. |
| Key Intermolecular Interactions | C-H···F and C-H···S hydrogen bonds. Potential π-π stacking. | Halogen bonding (Br···S or Br···N), C-H···F, and C-H···S interactions are likely to dominate the crystal packing. | A complex network of interactions is expected, including halogen bonds (Br···S, Cl···S, Br···N, Cl···N), C-H···F hydrogen bonds, and potentially π-π stacking, leading to a dense crystal packing. [9] |
The presence of three different halogens (F, Cl, Br) on the phenyl ring of the title compound offers a rich landscape for studying non-covalent interactions. The ortho-bromo and -chloro groups, in particular, are expected to sterically force the isothiocyanate group out of the plane of the phenyl ring. Furthermore, these halogens can act as both halogen bond donors and acceptors, potentially leading to a highly complex and robust three-dimensional packing arrangement in the crystal lattice. [9]This complexity underscores the necessity of experimental determination to fully understand its solid-state behavior.
Conclusion
This guide provides a clear and actionable framework for researchers seeking to determine the first crystal structure of 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate and its potential complexes. By combining robust synthetic protocols with systematic crystallization strategies and a comparative analytical approach, this work serves as a valuable resource for chemists and structural biologists. The elucidation of this structure will provide critical insights into the effects of polysubstitution on the conformation and packing of bioactive isothiocyanates, ultimately aiding in the rational design of new therapeutic agents.
References
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Trost, C., Pfeiffer, J., Pachkovska, A., et al. (2021). A Crystallographic, Spectroscopic, and Computational Investigation of Carbonyl and Oxalyl Diisothiocyanate. Inorganic Chemistry, 60(14), 10722-10728. [Link]
-
IMC Krems University of Applied Sciences. (2021). A Crystallographic, Spectroscopic, and Computational Investigation of Carbonyl and Oxalyl Diisothiocyanate: Inorganic Chemistry. [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
ResearchGate. (2017). Crystal structure and spectroscopic properties of isothiocyanato[(3,14-dimethyl-2,6,13,17-tetraazatricyclo(16.4.0.07,12)docosane)]copper(II) thiocyanate. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. [Link]
-
Ramezani, B., Shahverdizadeh, G. H., Edjlali, L., et al. (2023). Comparative study of the X-ray crystallography temperature, synthesis method, optical properties, NCI-RDG, and Hirshfeld surface. Scientia Iranica, 30(5), 1888-1899. [Link]
-
Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921). Phenyl isothiocyanate. Organic Syntheses, 1, 447. [Link]
-
Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical biochemistry, 205(1), 100-107. [Link]
-
ResearchGate. (2022). X‐ray crystallography of product 4 i. [Link]
-
PubChem. (n.d.). 2-Fluorophenyl isothiocyanate. [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-2-fluorophenyl isothiocyanate. [Link]
-
MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. [Link]
-
ResearchGate. (2019). Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide. [Link]
-
Pop, A., Crișan, C. M., Bîcu, E., & Păunescu, V. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 656-661. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Thioureas Derived from Halogenated Isothiocyanates
For researchers in medicinal chemistry and materials science, thiourea derivatives are a cornerstone of molecular design, valued for their diverse biological activities and coordination properties.[1][2] The introduction of halogens (F, Cl, Br) onto the isothiocyanate-derived scaffold significantly modulates their electronic, steric, and pharmacokinetic properties. Consequently, unambiguous structural confirmation and a deep understanding of their physicochemical characteristics are paramount.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these molecules. Moving beyond mere data reporting, we will explore the causal relationships between molecular structure—specifically the nature of the halogen substituent—and the resulting spectral data. Our approach emphasizes a multi-technique, self-validating system of analysis essential for rigorous scientific discovery.
Context: Synthesis of Halogenated Thioureas
A foundational understanding of the synthesis is crucial as it informs the expected structure. These compounds are typically prepared via a straightforward nucleophilic addition of a primary or secondary amine to the electrophilic carbon of a halogenated isothiocyanate.[3][4][5] This reliable reaction provides direct access to a wide array of N,N'-disubstituted thioureas.
Caption: General synthesis of N,N'-disubstituted thioureas.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the precise covalent structure of these molecules in solution. A combination of ¹H, ¹³C, and, where applicable, ¹⁹F NMR provides a complete picture of the molecular framework.
¹H NMR Spectroscopy
Proton NMR confirms the presence of key functional groups and provides information about the electronic environment of the protons.
-
Expertise & Causality: The most diagnostic signals are the two N-H protons. Their chemical shifts are highly sensitive to hydrogen bonding, solvent, and the electronic nature of the substituents (R₁ and R₂). In deuterated chloroform (CDCl₃), these peaks are often broad and appear between δ 5.5 and 8.5 ppm.[3] In a hydrogen-bond-accepting solvent like DMSO-d₆, the N-H signals become sharper and shift downfield (often > δ 8.0 ppm) due to stronger solvent-solute interactions. The electron-withdrawing nature of the halogen on the R₁ group will typically deshield the adjacent N-H proton, shifting it further downfield compared to a non-halogenated analogue.
Table 1: Comparative ¹H NMR Chemical Shift Ranges (δ, ppm)
| Proton Type | N-(4-Fluorophenyl) | N-(4-Chlorophenyl) | N-(4-Bromophenyl) | Rationale |
| Ar-NH | 8.0 - 9.5 | 8.2 - 9.7 | 8.3 - 9.8 | Deshielding increases with halogen electronegativity and polarizability (Br > Cl > F). |
| Alkyl-NH | 6.0 - 7.5 | 6.0 - 7.5 | 6.0 - 7.5 | Less affected by the remote aromatic halogen. |
| Ar-H (ortho to NH) | 7.4 - 7.7 | 7.5 - 7.8 | 7.6 - 7.9 | Influenced by the electron-withdrawing nature of the thiourea and halogen. |
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified thiourea derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for sharper NH peaks, or CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Processing: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate all signals and assign them to the corresponding protons. For complex aromatic regions, a 2D COSY experiment can aid in assignment.[6]
¹³C NMR Spectroscopy
Carbon NMR is indispensable for confirming the carbon skeleton, with the thiocarbonyl (C=S) carbon being the most characteristic signal.
-
Expertise & Causality: The C=S carbon typically resonates in a distinct downfield region, between δ 178 and 184 ppm.[3][7] This significant deshielding is due to the low electronegativity of sulfur and the paramagnetic contribution to the shielding tensor. The electronic effect of the halogen substituent is transmitted through the aromatic ring to the thiocarbonyl carbon. Generally, more electron-withdrawing halogens will cause a slight downfield shift of the C=S signal. Standard DFT calculations often overestimate the chemical shifts of carbons bonded to chlorine, requiring specific functionals for accurate prediction.[8]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for the Thiocarbonyl Carbon
| Halogen on Phenyl Ring | Typical C=S Shift (δ, ppm) | Rationale |
| 4-Fluoro | 180.0 - 181.5 | Fluorine's strong inductive effect is slightly countered by its mesomeric effect. |
| 4-Chloro | 180.5 - 182.0 | Stronger overall electron-withdrawing effect compared to fluorine leads to greater deshielding.[9] |
| 4-Bromo | 180.8 - 182.5 | Similar inductive effect to chlorine but different polarizability, resulting in a comparable or slightly more downfield shift. |
¹⁹F NMR Spectroscopy (for Fluorinated Derivatives)
For compounds derived from fluorinated isothiocyanates, ¹⁹F NMR is a highly sensitive and definitive technique.
-
Expertise & Causality: ¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom(s).[10][11] The chemical shifts are highly dispersed, making it easy to distinguish between non-equivalent fluorine atoms in polysubstituted rings. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide through-bond connectivity information, solidifying structural assignments.
Caption: A streamlined workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
-
Expertise & Causality: The thiourea core, C(O)NHC(S)N, gives rise to several key absorption bands. The most informative are:
-
N-H Stretching: Typically a sharp to broad band in the 3100-3400 cm⁻¹ region.[12][13] The presence of a halogen may slightly shift this band to lower wavenumbers due to intramolecular hydrogen bonding or electronic effects.
-
C=S Stretching (Thioamide I Band): This vibration is complex and coupled with C-N stretching. It appears as a strong band typically between 1200-1300 cm⁻¹.[12] However, some sources also assign C=S character to bands near 700-850 cm⁻¹.[13] The position is sensitive to the electronic nature of the substituents. Electron-withdrawing halogens can increase the double-bond character of the C-N bonds and decrease it for the C=S bond, leading to a shift to lower frequency.
-
C-N Stretching (Thioamide II/III Bands): Found in the 1450-1550 cm⁻¹ region, these bands are coupled with N-H bending.
-
Table 3: Comparative FT-IR Frequencies (cm⁻¹) for Key Vibrational Modes
| Vibrational Mode | N-(Aryl)-Thiourea (No Halogen) | N-(Halogenated Aryl)-Thiourea | Rationale for Shift |
| ν(N-H) | 3150 - 3350 | 3140 - 3340 | Halogen's inductive effect can influence N-H bond polarity and H-bonding. |
| ν(C-N) + δ(N-H) | 1500 - 1550 | 1510 - 1560 | Electron withdrawal by halogen strengthens the C-N bond. |
| ν(C=S) | 750 - 850 | 740 - 840 | Electron withdrawal weakens the C=S bond, shifting the frequency lower. |
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the key functional group frequencies. The region from 2150–2020 cm⁻¹ is particularly useful for quantifying any residual isothiocyanate starting material.[14]
Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprints
Mass spectrometry provides the molecular weight of the compound and, critically for halogenated molecules, offers a distinct isotopic "fingerprint" that confirms the presence and number of chlorine or bromine atoms.
-
Expertise & Causality: The key to identifying halogenated compounds lies in their natural isotopic abundances.
-
Chlorine: Exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of 2 Da. A molecule containing one chlorine atom will show a molecular ion peak (M⁺) and an "M+2" peak with an intensity ratio of approximately 3:1.[15]
-
Bromine: Has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with one bromine atom will exhibit M⁺ and M+2 peaks of nearly equal intensity (approximately 1:1).[15]
-
Fluorine: Is monoisotopic (¹⁹F), so it does not produce a characteristic isotopic pattern. Its presence is inferred from the molecular mass.
-
The fragmentation patterns are also diagnostic. Common fragmentation includes the cleavage of the C-N bonds flanking the thiocarbonyl group, often leading to the formation of ions corresponding to the original isothiocyanate and amine fragments.[16][17]
Caption: Characteristic M/M+2 isotopic patterns in mass spectrometry.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~10-50 µM) of the sample in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000 amu).
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Zoom in on this peak cluster to analyze the isotopic pattern and compare the observed intensity ratios with the theoretical values for the suspected number of chlorine or bromine atoms.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-systems within the molecule.
-
Expertise & Causality: Halogenated thioureas typically exhibit two main absorption bands:
-
π → π Transition:* A high-intensity band, usually below 280 nm, associated with the aromatic ring system.
-
n → π Transition:* A lower-intensity band at longer wavelengths (>300 nm) attributed to the thiocarbonyl (C=S) group.[18]
The position and intensity of these bands are influenced by the halogen substituent. Halogens can act as auxochromes, and their interaction with the aromatic π-system can cause a bathochromic (red) shift in the λ_max of the π → π* transition, typically in the order I > Br > Cl > F. This technique is particularly useful for comparing a series of related compounds.[19]
-
Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm)
| Compound Type | π → π* (nm) | n → π* (nm) | Rationale |
| N-Phenyl-N'-alkylthiourea | ~250 | ~305 | Baseline aromatic and thiocarbonyl absorptions. |
| N-(4-Chlorophenyl)-N'-alkylthiourea | ~258 | ~308 | The chlorine atom acts as an auxochrome, causing a slight bathochromic shift. |
| N-(4-Bromophenyl)-N'-alkylthiourea | ~265 | ~310 | Bromine's greater polarizability and interaction with the π-system result in a more pronounced red shift. |
Integrated Analysis: A Holistic Approach
True confidence in structural characterization comes from the convergence of data from all techniques. For a novel N-(4-chlorophenyl)-N'-(propyl)thiourea, the analytical dossier would be:
-
¹H NMR: Shows characteristic aromatic signals for a 1,4-disubstituted ring, two distinct broad N-H signals, and signals for the propyl group with correct integrations.
-
¹³C NMR: Confirms the total number of unique carbons and, crucially, displays a signal around δ 181 ppm for the C=S group.
-
FT-IR: Exhibits key bands for N-H stretching (~3200 cm⁻¹), aromatic C-H, and thioamide vibrations.
-
MS: The molecular ion peak cluster shows an M/[M+2] ratio of ~3:1, definitively confirming the presence of a single chlorine atom.
-
UV-Vis: The λ_max values are consistent with a chlorophenyl-substituted thiourea chromophore.
By cross-validating the information from each spectrum, a complete and unambiguous structural assignment is achieved, providing the solid, trustworthy data required for publication and further development.
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Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. (Available at: [Link])
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
